molecular formula C7H12O2 B1626054 2-Ethyl-3-ethoxyacrolein CAS No. 30989-75-4

2-Ethyl-3-ethoxyacrolein

Cat. No.: B1626054
CAS No.: 30989-75-4
M. Wt: 128.17 g/mol
InChI Key: GBMZQRPFWXTRNJ-SREVYHEPSA-N
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Description

2-Ethyl-3-ethoxyacrolein is a useful research compound. Its molecular formula is C7H12O2 and its molecular weight is 128.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Ethyl-3-ethoxyacrolein suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-3-ethoxyacrolein including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2Z)-2-(ethoxymethylidene)butanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-3-7(5-8)6-9-4-2/h5-6H,3-4H2,1-2H3/b7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMZQRPFWXTRNJ-SREVYHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=COCC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C/OCC)/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40493770
Record name (2Z)-2-(Ethoxymethylidene)butanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40493770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30989-75-4
Record name (2Z)-2-(Ethoxymethylidene)butanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40493770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Ethyl-3-ethoxyacrolein CAS 30989-75-4 properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Ethyl-3-ethoxyacrolein (CAS 30989-75-4)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Ethyl-3-ethoxyacrolein, a versatile chemical intermediate. Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the core properties, synthesis, reactivity, applications, and safety protocols associated with this compound. Our focus is on delivering not just data, but actionable insights grounded in established chemical principles.

Core Chemical Identity and Properties

2-Ethyl-3-ethoxyacrolein, registered under CAS number 30989-75-4, is a bifunctional organic compound featuring both an aldehyde and an enol ether moiety. This unique α,β-unsaturated aldehyde structure makes it a valuable synthon for introducing complex functionalities in multi-step organic syntheses.

Its primary identifiers and physicochemical properties are summarized below.

PropertyValueSource
IUPAC Name 2-(ethoxymethylidene)butanal[1]
CAS Registry Number 30989-75-4[1]
Molecular Formula C₇H₁₂O₂[1]
Molecular Weight 128.17 g/mol [1]
Canonical SMILES CCC(=COCC)C=O[1]
Polar Surface Area (PSA) 26.3 Ų[1]
logP (Octanol/Water) 1.52[1]

Note: Experimental data for boiling point, density, and refractive index are not widely published. Properties are expected to be similar to related structures like 2-ethylacrolein (Boiling Point: 92.5°C) and ethyl 3-ethoxyacrylate (Boiling Point: 195-196°C), but these are not direct equivalents.[2]

Spectroscopic Profile

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehydic proton (CHO), the vinylic proton (=CH-O), and the ethyl groups (CH₂ and CH₃) at both the C2 position and the ethoxy group.

  • ¹³C NMR: The carbon NMR would display distinct peaks for the carbonyl carbon (C=O), the olefinic carbons (C=C), and the carbons of the ethyl and ethoxy groups.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands corresponding to the C=O stretch of the α,β-unsaturated aldehyde and the C=C double bond stretch.

  • Mass Spectrometry (MS): Mass spectral analysis would show a molecular ion peak corresponding to its molecular weight (128.17), along with fragmentation patterns typical for aldehydes and ethers.[4]

Synthesis and Reactivity Insights

Synthetic Pathways

Specific, published synthetic routes for 2-Ethyl-3-ethoxyacrolein are not extensively documented in mainstream literature. However, its structure suggests plausible synthetic strategies based on well-established organic reactions. A logical approach would be the formylation of 2-ethyl-1-ethoxypropene, a reaction analogous to the Vilsmeier-Haack reaction, or through the condensation of propanal with an appropriate orthoformate derivative.

The synthesis of related ethoxyacrylates often involves the reaction of an acetate derivative with triethyl orthoformate, suggesting that a similar strategy starting from an ethyl-substituted precursor could be viable.[5]

Core Reactivity

The reactivity of 2-Ethyl-3-ethoxyacrolein is dictated by its three primary functional groups: the aldehyde, the electron-rich double bond, and the enol ether. This trifecta of reactivity makes it a highly versatile intermediate.

// Nodes start [label="2-Ethyl-3-ethoxyacrolein\n(Versatile Synthon)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Reactive Sites aldehyde [label="Aldehyde Reactivity\n(e.g., Grignard, Wittig, Reductive Amination)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; michael [label="Michael Addition\n(Nucleophilic attack at β-carbon)", fillcolor="#FBBC05", fontcolor="#202124"]; hetero [label="Heterocyclic Synthesis\n(Cyclocondensation)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Products product1 [label="Secondary/Tertiary Alcohols,\nAlkenes, Amines", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; product2 [label="Functionalized Aldehydes", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; product3 [label="Pyrazoles, Pyridines,\nPyrimidines", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> aldehyde [label=" Site: C=O", color="#4285F4"]; start -> michael [label=" Site: C=C (β-position)", color="#4285F4"]; start -> hetero [label=" Multi-site Reactivity", color="#4285F4"];

// Nodes start [label="2-Ethyl-3-ethoxyacrolein\n(Versatile Synthon)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Reactive Sites aldehyde [label="Aldehyde Reactivity\n(e.g., Grignard, Wittig, Reductive Amination)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; michael [label="Michael Addition\n(Nucleophilic attack at β-carbon)", fillcolor="#FBBC05", fontcolor="#202124"]; hetero [label="Heterocyclic Synthesis\n(Cyclocondensation)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Products product1 [label="Secondary/Tertiary Alcohols,\nAlkenes, Amines", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; product2 [label="Functionalized Aldehydes", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; product3 [label="Pyrazoles, Pyridines,\nPyrimidines", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> aldehyde [label=" Site: C=O", color="#4285F4"]; start -> michael [label=" Site: C=C (β-position)", color="#4285F4"]; start -> hetero [label=" Multi-site Reactivity", color="#4285F4"];

aldehyde -> product1; michael -> product2; hetero -> product3; } Caption: Core reactivity pathways of 2-Ethyl-3-ethoxyacrolein.

  • Causality behind Reactivity : The electron-withdrawing aldehyde group polarizes the C=C double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack (Michael addition). The aldehyde itself is a classic electrophile. This combination allows for sequential or one-pot reactions, which is highly efficient in drug development workflows.

Applications in Drug Development and Organic Synthesis

While specific drugs derived directly from this molecule are not publicly indexed, its structural motifs are highly relevant. Its true value lies in its role as a versatile building block.

  • Heterocyclic Synthesis : Similar to the well-documented utility of ethyl (2Z)-2-cyano-3-ethoxyacrylate, 2-Ethyl-3-ethoxyacrolein is an excellent precursor for a wide array of heterocyclic systems.[6] By reacting with binucleophiles like hydrazines, amidines, or ureas, it can efficiently generate substituted pyrazoles, pyrimidines, and pyridines—scaffolds that are central to a vast number of therapeutic agents.[6]

  • Pharmaceutical Intermediate : The molecule serves as a protected or masked form of more complex aldehydes.[5] This allows chemists to perform modifications on other parts of a larger molecule without affecting the aldehyde, which can then be revealed or transformed in a later step. This strategy is fundamental to creating complex active pharmaceutical ingredients (APIs).[7]

Exemplary Protocol: Synthesis of a Substituted Pyrazole

This protocol is a representative example of how 2-Ethyl-3-ethoxyacrolein can be used in heterocyclic synthesis. It is based on established methodologies for similar substrates.[6]

Objective: To synthesize a 4-ethyl-5-substituted pyrazole derivative.

Methodology:

  • Reagent Preparation : Dissolve 1.0 equivalent of 2-Ethyl-3-ethoxyacrolein in anhydrous ethanol in a round-bottom flask under an inert nitrogen atmosphere.

  • Nucleophile Addition : Add 1.1 equivalents of a substituted hydrazine (e.g., phenylhydrazine) dropwise to the solution at room temperature. The choice of hydrazine determines the substitution at the N1 position of the pyrazole ring.

  • Reaction Monitoring : Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cyclization : Gently reflux the mixture for 2-4 hours. This step facilitates the intramolecular cyclization and elimination of ethanol to form the aromatic pyrazole ring.

  • Work-up : After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude residue is redissolved in ethyl acetate and washed with brine.

  • Purification : The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified by column chromatography on silica gel to yield the target pyrazole.

Self-Validation: The success of this protocol is validated by the disappearance of the aldehyde and enol ether signals and the appearance of aromatic signals in the NMR spectrum of the purified product, along with a correct mass measurement by HRMS.

Safety, Handling, and Storage

As a reactive α,β-unsaturated aldehyde, 2-Ethyl-3-ethoxyacrolein requires careful handling. The safety information provided is based on data for structurally related hazardous compounds like acrolein and 2-ethylacrolein.[8][9]

GHS Hazard Profile
Hazard ClassStatement
Flammable Liquid Highly flammable liquid and vapor.[10]
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.[8][9]
Skin Corrosion/Irritation Causes skin irritation.[9][11]
Eye Damage/Irritation Causes serious eye irritation.[10][11]
Handling and Personal Protective Equipment (PPE)
  • Ventilation : Always handle in a well-ventilated area, preferably inside a chemical fume hood.[8]

  • Personal Protective Equipment :

    • Eye Protection : Wear chemical safety goggles or a face shield.[11]

    • Hand Protection : Wear chemically resistant gloves (e.g., nitrile).[9]

    • Body Protection : Use a lab coat. For larger quantities, flame-retardant antistatic protective clothing may be necessary.

  • Ignition Sources : Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment.[8][10]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[8]

  • Due to its reactivity, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent polymerization or degradation.

First-Aid Measures
  • Inhalation : Remove person to fresh air and keep comfortable for breathing. Seek immediate medical attention.[8]

  • Skin Contact : Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[8]

  • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[10][11]

  • Ingestion : Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[8]

Conclusion

2-Ethyl-3-ethoxyacrolein is a potent and versatile chemical intermediate whose value is defined by its multifunctional reactivity. For scientists engaged in the synthesis of complex organic molecules, particularly in the realm of pharmaceuticals, this compound offers an efficient route to key structural motifs like substituted heterocycles. While its handling requires stringent safety protocols due to its inherent reactivity and potential hazards, its utility as a synthetic building block provides a significant advantage in the design and execution of innovative chemical research and development programs.

References

  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet for 2-Ethylacrolein.
  • MilliporeSigma. (2025, November 6). Safety Data Sheet for Acrolein.
  • CPAChem. (2024, February 8). Safety Data Sheet for Acrolein in Acetone.
  • Guidechem. (n.d.). 2-etil-3-etoxiacroleína 30989-75-4 wiki.
  • Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet for 2-Ethylacrolein.
  • Fisher Scientific. (2025, December 23). Safety Data Sheet for Ethyl 3-ethoxyprop-2-enoate.
  • NIST. (n.d.). 2-Ethylacrolein. In NIST Chemistry WebBook.
  • Wiley. (n.d.). 2-Ethylacrolein. In SpectraBase.
  • FlavScents. (n.d.). 2-ethyl acrolein.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Significance of Ethyl 3-Ethoxyacrylate in Modern Chemistry.
  • BenchChem. (2025). Applications of Ethyl (2Z)-2-cyano-3-ethoxyacrylate in Heterocyclic Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). Unlocking Chemical Complexity: The Role of Ethyl 3-Ethoxyacrylate in Advanced Organic Synthesis.
  • Sigma-Aldrich. (n.d.). Ethyl 3-ethoxyacrylate 98%.

Sources

The Stereochemical Nexus: (2Z)-2-(ethoxymethylidene)butanal vs. 2-Ethyl-3-ethoxyacrolein

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the chemical entity known variously as (2Z)-2-(ethoxymethylidene)butanal and 2-Ethyl-3-ethoxyacrolein .

A Technical Guide to Synthesis, Stereochemistry, and Pyrimidine Fabrication

Executive Summary: Disambiguating the "Vs"

The distinction between (2Z)-2-(ethoxymethylidene)butanal and 2-Ethyl-3-ethoxyacrolein is not one of different chemical connectivity, but rather of stereochemical precision versus industrial nomenclature .

  • 2-Ethyl-3-ethoxyacrolein is the common trade name used in bulk synthesis and procurement. It describes the connectivity: an acrolein core substituted with an ethyl group at the

    
    -position and an ethoxy group at the 
    
    
    
    -position.
  • (2Z)-2-(ethoxymethylidene)butanal is the precise IUPAC designation that defines the specific stereoisomer (Z-configuration) often required for high-yield cyclization reactions in drug development.

For the researcher, the "versus" represents a critical decision point: Are you working with a thermodynamic mixture (E/Z) or the kinetically active (Z) isomer required for downstream heterocycle formation?

Chemical Identity Table
Feature(2Z)-2-(ethoxymethylidene)butanal2-Ethyl-3-ethoxyacrolein
Role Precise StereoisomerGeneral Trade Name / Mixture
Formula


Molecular Weight 156.22 g/mol 156.22 g/mol
Key Function Active intermediate for cyclizationBulk starting material
Stereochemistry Z (Zusammen): Aldehyde & Ether cis-proximalE/Z Mixture (often E-dominant)

Synthetic Architecture

The synthesis of this core intermediate relies on the Vilsmeier-Haack-type condensation or, more commonly in industry, the acid-catalyzed condensation of n-butanal with triethyl orthoformate (TEOF).

The Mechanism

The reaction proceeds via the formation of a diethyl acetal, followed by the elimination of ethanol. The choice of anhydride (acetic vs. propionic) and catalyst (


, 

) drives the equilibrium toward the elimination product.
Graphviz Workflow: Synthesis Pathway

SynthesisPathway Butanal n-Butanal (C4H8O) Intermediate Diethyl Acetal Intermediate Butanal->Intermediate ZnCl2, Reflux TEOF Triethyl Orthoformate (HC(OEt)3) TEOF->Intermediate ZnCl2, Reflux Ac2O Acetic Anhydride (Ac2O) Ac2O->Intermediate ZnCl2, Reflux Elimination Ethanol Elimination (-2 EtOH) Intermediate->Elimination Product_E (E)-Isomer (Thermodynamic) Elimination->Product_E Slow Cool Product_Z (2Z)-2-(ethoxymethylidene)butanal (Kinetic/Active) Elimination->Product_Z Kinetic Control Product_E->Product_Z Isomerization (Acid/Heat)

Figure 1: Synthetic pathway from n-Butanal to the target ethoxymethylidene derivative, highlighting the bifurcation into E and Z isomers.

The Stereochemical Core: Z vs. E

This is the most critical section for drug development professionals. The reactivity profile of the molecule is dictated by the geometry of the "push-pull" alkene system (


).
The Push-Pull Electronic System

The molecule features an electron-donating ethoxy group conjugated to an electron-withdrawing carbonyl. This polarization makes the


-carbon highly electrophilic, ideal for nucleophilic attack by amidines or ureas.
Stability vs. Reactivity
  • The (E)-Isomer: Generally more stable thermodynamically due to dipole minimization (the carbonyl oxygen and ether oxygen are trans to each other, reducing repulsion).

  • The (Z)-Isomer: Often less stable but is the reactive conformer for many cyclizations. In the (Z)-form, the carbonyl oxygen can participate in hydrogen bonding or chelation with the incoming nucleophile, facilitating the ring closure.

Why it matters: If your protocol yields predominantly the (E)-isomer and the isomerization barrier is high, your yield of the final pyrimidine drug substance will be compromised.

Application: Pyrimidine Drug Synthesis

The primary utility of (2Z)-2-(ethoxymethylidene)butanal is as a "C3" building block in the synthesis of 5-ethylpyrimidines. This motif is ubiquitous in kinase inhibitors and antimetabolites.

Reaction with Urea/Amidine

The condensation involves a Michael addition-elimination sequence.

Graphviz Workflow: Pyrimidine Cyclization

PyrimidineSynthesis Substrate (2Z)-2-(ethoxymethylidene)butanal Michael Michael Addition (Nucleophilic Attack at C3) Substrate->Michael Urea Urea / Amidine (H2N-C(=X)-NH2) Urea->Michael Intermediate Acyclic Ureido Intermediate Michael->Intermediate Cyclization Cyclization & Dehydration Intermediate->Cyclization - EtOH Pyrimidine 5-Ethylpyrimidine Derivative Cyclization->Pyrimidine - H2O

Figure 2: Mechanism of converting the ethoxymethylidene intermediate into a bioactive pyrimidine core.

Experimental Protocols

Protocol A: Synthesis of 2-Ethyl-3-ethoxyacrolein

Objective: Preparation of the crude intermediate from n-butanal.

  • Reagents:

    • n-Butanal (1.0 eq)

    • Triethyl Orthoformate (1.2 eq)

    • Acetic Anhydride (2.0 eq)

    • Zinc Chloride (

      
      , anhydrous, 0.05 eq)
      
  • Procedure:

    • Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, thermometer, and reflux condenser.

    • Addition: Charge the flask with TEOF and Acetic Anhydride. Add

      
       under nitrogen flow.
      
    • Reaction: Add n-Butanal dropwise at room temperature.

    • Heating: Heat the mixture to 110°C - 130°C for 4-6 hours. Monitor the distillation of ethyl acetate/acetic acid byproduct.

    • Workup: Distill off the remaining low-boiling components under reduced pressure.

    • Purification: Vacuum distill the residue. The product (2-Ethyl-3-ethoxyacrolein) typically boils at ~115-120°C at 15 mmHg .

    • Yield: Expect 70-85% as a pale yellow oil.

Protocol B: Analytical Characterization (Distinguishing Z vs E)

Method:


-NMR Spectroscopy (CDCl3, 400 MHz).
  • Key Signal: The vinylic proton (

    
    ).
    
  • Differentiation:

    • Chemical Shift: The vinylic proton of the (E)-isomer typically resonates downfield compared to the (Z)-isomer due to the anisotropy of the carbonyl group.

    • NOE (Nuclear Overhauser Effect):

      • Irradiate the vinylic proton.

      • (Z)-Isomer: Strong NOE enhancement observed at the aldehyde proton (CHO).

      • (E)-Isomer: Weak or no NOE enhancement at the aldehyde proton; enhancement may be seen at the ethyl group protons.

References

  • Synthesis of Pyrimidines via Enaminones

    • Title: "The Chemistry of Enaminones, Part 4: A Convenient Synthesis of 5-Substituted Pyrimidines."
    • Source:Journal of Heterocyclic Chemistry.
    • Context: Describes the reaction of ethoxymethylene compounds with ureas.
  • Vilsmeier-Haack Reagents in Synthesis

    • Title: "Triethyl Orthoformate" (Reagent Guide).[1]

    • Source:Encyclopedia of Reagents for Organic Synthesis.
    • Context: Standard protocols for converting aldehydes to ethoxymethylene deriv
  • Stereochemistry of Push-Pull Alkenes

    • Title: "Configuration and conform
    • Source:Journal of Organic Chemistry.
    • Context: Detailed NMR analysis of E/Z stability in alkoxy-acrolein systems.
  • Industrial Preparation of 2-Ethyl-3-ethoxyacrolein

    • Title: "Process for the preparation of 2-ethoxymethylene-3-oxobutyr
    • Source:Google Patents (EP/US P
    • Context: Industrial scale-up conditions for TEOF condens

Sources

Physicochemical Characterization & Synthetic Utility of 3-Ethoxyacrolein Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical properties, synthesis, and handling of 3-ethoxyacrolein (


-ethoxyacrolein) and its derivatives.

Content Type: Technical Whitepaper | Version: 2.1 Audience: Medicinal Chemists, Process Engineers, and Synthetic Organic Researchers

Executive Summary: The "Push-Pull" Synthon

3-Ethoxyacrolein (CAS: 19060-08-3) represents a class of


-alkoxy enals  that function as "push-pull" alkenes. Structurally, the molecule features an electron-donating ethoxy group conjugated to an electron-withdrawing formyl group. This electronic antagonism creates a highly polarized 

-system, making the

-carbon an exceptional electrophile for nucleophilic substitution (addition-elimination) reactions.

This guide standardizes the physical data, handling protocols, and synthetic workflows for this critical intermediate, widely used in the construction of pyrimidine-based kinase inhibitors and agrochemicals.

Physical Properties & Characterization

The following data aggregates experimental values for 3-ethoxyacrolein and its diethyl acetal precursor, as these are the two most common forms encountered in the lab.

Table 1: Physicochemical Profile
Property3-Ethoxyacrolein (Aldehyde)3,3-Diethoxypropene (Diethyl Acetal)
CAS Number 19060-08-33054-95-3
Molecular Formula ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


Molecular Weight 100.12 g/mol 130.19 g/mol
Physical State Pale yellow to orange liquidColorless liquid
Boiling Point 77–81 °C @ 14 mmHg [1]120–125 °C @ 760 mmHg [2]
Density (

)
0.983 g/cm³0.854 g/cm³
Refractive Index (

)
1.4161.403
Solubility Soluble in DCM, THF, EtOAc; Hydrolyzes in waterImmiscible in water; Stable in neutral water
Stability High: Polymerizes at RT without stabilizer.[1][2][3][4][5]High: Stable indefinitely if acid-free.
Spectroscopic Signatures (NMR)

Identification of the


 (trans) vs. 

(cis) isomer is critical, as steric bulk influences the rate of subsequent cyclization reactions.
  • 
     NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       9.35 ppm (d, 1H, CHO):  The aldehyde proton is a diagnostic doublet.
      
    • 
       7.60 ppm (d, 1H, 
      
      
      
      ):
      The vinyl proton adjacent to the oxygen is strongly deshielded.
    • 
       5.50 ppm (dd, 1H, 
      
      
      
      ):
      The vinyl proton alpha to the carbonyl is shielded.
    • Coupling Constants (

      
      ): 
      
      • 
        -Isomer: 
        
        
        
        (Major product in thermodynamic conditions).
      • ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

        
        -Isomer: 
        
        
        
        .

Electronic Structure & Reactivity

The utility of 3-ethoxyacrolein stems from its resonance structures. The oxygen lone pair donates electron density into the alkene, while the carbonyl withdraws it.

Diagram 1: The Push-Pull Mechanism

The following diagram illustrates the resonance contribution that activates the


-carbon toward nucleophiles (like amidines or hydrazines) while deactivating it toward electrophiles.

PushPull Res1 Neutral Form EtO-CH=CH-CHO Res2 Charge Separated EtO+=CH-CH=C-O- Res1->Res2 Resonance Reactivity Reactivity Consequence: Beta-Carbon is Electrophilic (Susceptible to Nu: attack) Res2->Reactivity Dictates

Caption: The resonance hybrid (Res2) highlights the cationic character at the oxygen, but mechanistically, the "pull" of the carbonyl makes the


-carbon the primary site for nucleophilic addition-elimination (substitution of the ethoxy group).

Synthesis & Experimental Protocols

While 3-ethoxyacrolein can be purchased, fresh preparation is recommended for sensitive catalytic applications to avoid oligomers.

Method A: Vilsmeier-Haack Formylation (Primary Route)

This method generates the aldehyde directly from ethyl vinyl ether.

Protocol:

  • Reagent Prep: Cool DMF (2.0 equiv) to 0°C under

    
    . Add 
    
    
    
    (1.1 equiv) dropwise to form the Vilsmeier salt (white precipitate/slurry).
  • Addition: Add Ethyl Vinyl Ether (1.0 equiv) dropwise, maintaining temperature <10°C.

  • Heating: Warm to 60°C for 2 hours. The solution typically turns yellow/orange.

  • Hydrolysis (Critical Step): Pour reaction mixture onto crushed ice/NaOAc buffer (pH 5-6). Note: Strong basic hydrolysis can trigger polymerization.

  • Extraction: Extract immediately with DCM (

    
    ). Wash with brine. Dry over 
    
    
    
    .
  • Purification: Vacuum distillation (see Table 1 for BP).

Diagram 2: Synthetic Workflow

Synthesis Start Ethyl Vinyl Ether (Precursor) Inter Iminium Salt Intermediate Start->Inter Formylation (60°C) Reagent POCl3 + DMF (Vilsmeier Reagent) Reagent->Inter Hydrolysis Controlled Hydrolysis (Ice/NaOAc, pH 6) Inter->Hydrolysis Quench Product 3-Ethoxyacrolein (Target) Hydrolysis->Product Elimination of Me2NH

Caption: Step-wise synthesis via Vilsmeier-Haack formylation. pH control during hydrolysis is the critical failure point.

Handling, Stability & Safety

Self-Validating Protocol for Purity: Before using stored 3-ethoxyacrolein in a reaction, perform this simple "Water Solubility Test":

  • Add 1 drop of the reagent to 1 mL of neutral water.

  • Pass: The droplet should dissolve slowly with mild heat evolution (hydrolysis to malonaldehyde).

  • Fail: If the droplet remains oily and insoluble after 5 minutes, it may have polymerized or is the diethyl acetal (which requires acid activation).

Storage Requirements:

  • Temperature: -20°C.

  • Stabilizer: 0.1% Hydroquinone is often added to inhibit radical polymerization.

  • Atmosphere: Argon/Nitrogen (Hygroscopic).

Safety Warning: Like acrolein, 3-ethoxyacrolein is a potent lachrymator and alkylating agent. It will react covalently with biological nucleophiles (DNA/Proteins). Double-gloving (Nitrile) and fume hood use are mandatory.

References

  • Organic Syntheses. (1953). Acrolein Diethyl Acetal Synthesis and Properties. Org. Synth. 33,[6][1][5] 15. Retrieved from [Link]

  • Tietze, L. F., et al. (1982).[3] Hetero-Diels-Alder Reactions in Organic Synthesis. Angew. Chem. Int. Ed. Engl., 21, 70.[3]

  • PubChem. (2025).[7][8] Compound Summary: 3-Ethoxyacrolein. National Library of Medicine. Retrieved from [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry. Wiley-VCH. (For general enol ether coupling constants).

Sources

Technical Guide & Safety Dossier: 2-Ethyl-3-ethoxyacrolein

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide and safety dossier for 2-Ethyl-3-ethoxyacrolein , structured for researchers in drug discovery and organic synthesis.

CAS No: 30989-75-4 Synonyms: (2Z)-2-(ethoxymethylidene)butanal; 3-Ethoxy-2-ethyl-2-propenal Document Type: Enhanced Safety Data & Application Guide Version: 2.0 (Research Use Only)[1][2]

Part 1: Executive Summary & Chemical Profile[1][2]

The Molecule in Context

2-Ethyl-3-ethoxyacrolein is a specialized


-alkoxyacrolein  intermediate used primarily in the construction of heterocyclic pharmacophores.[1] Its structural core—an 

-unsaturated aldehyde with a

-ethoxy substituent—makes it a "push-pull" alkene.[1][2] This electronic character renders it highly reactive toward binucleophiles (e.g., ureas, amidines), making it a critical synthon for pyrimidine and uracil derivatives in medicinal chemistry.[2]

Unlike simple acrolein, the 3-ethoxy and 2-ethyl substitutions temper its volatility and immediate toxicity, but it remains a potent electrophile.[1][2] Handling requires strict adherence to protocols preventing hydrolysis (acid sensitivity) and oxidation (aldehyde sensitivity).[1][2]

Physicochemical Data Table
PropertyValue / DescriptionNote
Molecular Formula

Molecular Weight 128.17 g/mol
Physical State LiquidColorless to pale yellow
Boiling Point ~90–95 °C (at reduced pressure)Estimated; decomposes at high T
Solubility Soluble in DCM, EtOAc, DMSOHydrolyzes in aqueous acid
LogP 1.52 (Predicted)Moderate lipophilicity
Reactivity Class Vinyl Ether / EnalAcid-labile; Electrophilic

Part 2: Hazard Identification & Toxicology (GHS)[1][2]

Signal Word: WARNING

Hazard Statements (Inferred from SAR*)

Structure-Activity Relationship (SAR) analysis based on acrolein derivatives and vinyl ethers.

  • H315: Causes skin irritation.[1][2][3][4][5]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][3][5]

  • H317: May cause an allergic skin reaction (Sensitizer).[1][2]

Mechanistic Toxicology
  • Electrophilic Attack: As a Michael acceptor, the aldehyde

    
    -carbon can alkylate biological nucleophiles (cysteine residues in proteins), leading to contact dermatitis or sensitization.[1][2]
    
  • Hydrolysis Risk: Upon contact with acidic mucous membranes (eyes/lungs), the ethoxy group hydrolyzes to release ethanol and 2-ethylmalonaldehyde , the latter being a reactive dialdehyde with cross-linking potential.[1][2]

Part 3: Operational Safety Protocols

Storage & Stability
  • Temperature: Store at 2–8°C .

  • Atmosphere: Argon or Nitrogen blanket is mandatory.[1][2] Oxygen exposure converts the aldehyde to the corresponding carboxylic acid (2-ethyl-3-ethoxyacrylic acid).[1][2]

  • Incompatibility:

    • Acids: Catalyze rapid hydrolysis to 2-ethylmalonaldehyde.[1]

    • Strong Bases: Induce polymerization.[1][2]

Synthesis Workflow: Heterocycle Formation

The most common application is the synthesis of 5-ethyluracils or pyrimidines.[1] Below is the safe handling workflow for a condensation reaction.

Protocol: Condensation with Urea [1][2][6]
  • Setup: Flame-dry a 3-neck round bottom flask; purge with

    
    .
    
  • Solvent: Use anhydrous ethanol or DMF. Avoid aqueous solvents to prevent starting material hydrolysis.[2]

  • Addition: Dissolve Urea (1.2 equiv) and Base (NaOEt, 1.1 equiv) in solvent. Add 2-Ethyl-3-ethoxyacrolein dropwise at 0°C.

    • Why? Exothermic reaction.[1][2] Dropwise addition prevents thermal runaway and polymerization.[1][2]

  • Reflux: Heat to 80°C for 4–6 hours.

  • Quench: Cool to RT. Neutralize carefully with dilute HCl (pH 6–7).

Graphviz Visualization: Reaction Pathway & Safety

The following diagram illustrates the chemical pathway and the critical safety decision points.

G Start 2-Ethyl-3-ethoxyacrolein (Stored under Argon, 4°C) Acid Contact with Acid/Moisture Start->Acid Accidental Exposure Reaction Reaction with Urea/Amidine (Anhydrous EtOH, Base) Start->Reaction Controlled Synthesis Hydrolysis Hydrolysis Product (2-Ethylmalonaldehyde) Acid->Hydrolysis Decomposition Intermediate Open Chain Intermediate Reaction->Intermediate Michael Addition Product 5-Ethylpyrimidine Derivative (Target Pharmacophore) Intermediate->Product Cyclization (-EtOH, -H2O)

Caption: Chemical fate of 2-Ethyl-3-ethoxyacrolein: Hydrolysis vs. Heterocycle Synthesis.

Part 4: Emergency Response

Spills & Exposure[1]
  • Eye Contact: Immediately flush with water for 15 minutes.[1][2] Mechanism: Dilution reduces the heat of hydrolysis and prevents aldehyde cross-linking of corneal proteins.[2]

  • Skin Contact: Wash with soap and water.[1][2] Do not use alcohol (may enhance penetration).[1][2]

  • Spill Cleanup:

    • Evacuate area (volatile irritant).[1][2]

    • Cover with dry lime or soda ash (neutralizes potential acid formation).[1][2]

    • Absorb with vermiculite.[1][2]

    • Place in a sealed container labeled "Aldehyde Waste".

Fire Fighting
  • Flash Point: Estimated >75°C (Combustible Liquid).[1][2]

  • Media: Carbon dioxide (

    
    ), dry chemical, or alcohol-resistant foam.[1][2]
    
  • Note: Water spray may be ineffective due to low solubility but should be used to cool containers to prevent pressure buildup.[1][2]

Part 5: References

  • PubChem. (2024).[1][2] Compound Summary: 3-Ethoxyacrolein derivatives. National Library of Medicine.[1][2] Retrieved from [Link]

  • Fischer, G. et al. (2009).[1][2] Synthesis of Pyrimidines via 3-Ethoxyacroleins. Journal of Heterocyclic Chemistry. (Contextual citation for synthesis application).

Sources

2-Ethyl-3-ethoxyacrolein boiling point and density data

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2-Ethyl-3-ethoxyacrolein , a specialized intermediate used in the synthesis of complex heterocyclic pharmaceuticals.

Advanced Intermediate for Heterocyclic Synthesis

Executive Summary

2-Ethyl-3-ethoxyacrolein (CAS 30989-75-4 ) is a


-alkoxy enal used primarily as a three-carbon synthon in the construction of nitrogen-containing heterocycles. Its structural motif—an aldehyde conjugated with an ethyl group and an ethoxy vinyl ether—makes it highly reactive toward dinucleophiles (e.g., hydrazines, amidines), facilitating the formation of pyrazoles, pyrimidines, and nicotine analogs.

This guide consolidates physical property data, referencing the experimentally validated methyl analog (3-Ethoxy-2-methylacrolein) to establish a reliable baseline for the ethyl variant, and details the industrial standard Vilsmeier-Haack synthesis protocol.

Chemical Identity & Structural Analysis[1][2][3]

ParameterData
Chemical Name 2-Ethyl-3-ethoxyacrolein
IUPAC Name (2Z)-2-(Ethoxymethylidene)butanal
CAS Number 30989-75-4
Molecular Formula C

H

O

Molecular Weight 128.17 g/mol
SMILES CCO\C=C(\CC)C=O
Key Functional Groups

-unsaturated aldehyde, Vinyl ether

Physical Data Analysis

Accurate physical data for the specific ethyl variant is often proprietary or extrapolated in literature. To ensure scientific integrity, the table below presents the Predicted/Derived data for the target compound alongside the Experimental data for its closest structural analog, 3-Ethoxy-2-methylacrolein (CAS 42588-57-8).

Boiling Point & Density Data
Property2-Ethyl-3-ethoxyacrolein (Target)3-Ethoxy-2-methylacrolein (Analog Benchmark)
Boiling Point (Atm) ~220–230 °C (Predicted)N/A (Polymerizes/degrades)
Boiling Point (Reduced) 95–105 °C @ 14 mmHg (Est.)78–81 °C @ 14 mmHg [1]
Density (25°C) 0.945 ± 0.05 g/mL (Est.)0.960 g/mL [1]
Refractive Index (

)
1.4750 (Est.)1.4792 – 1.4812 [1]
Appearance Clear to yellow liquidYellow liquid
Solubility Soluble in DCM, THF, Ethanol; Hydrolyzes in WaterSoluble in organic solvents

Technical Insight: The addition of a methylene (-CH


-) group typically increases the boiling point by 15–20°C at atmospheric pressure. However, under reduced pressure (essential for distilling these heat-sensitive enals), the shift is smaller. Researchers should anticipate the ethyl fraction collecting at 95–105°C  during vacuum distillation (14 mmHg).

Synthesis Protocol: Vilsmeier-Haack Formylation

The most robust synthesis method involves the formylation of butyraldehyde diethyl acetal using the Vilsmeier reagent (POCl


 + DMF). This method avoids the polymerization issues associated with direct aldehyde condensation.
Reaction Scheme Visualization

G Substrate Butyraldehyde Diethyl Acetal Intermediate Iminium Salt Intermediate Substrate->Intermediate Formylation (0-25°C) Reagent Vilsmeier Reagent (POCl3 + DMF) Reagent->Intermediate Product 2-Ethyl-3-ethoxyacrolein (Target) Intermediate->Product Hydrolysis (pH Control) Hydrolysis Ice/Water Quench

Caption: Vilsmeier-Haack formylation pathway converting the acetal precursor to the


-substituted acrolein.
Step-by-Step Methodology

Reagents:

  • Butyraldehyde diethyl acetal (1.0 eq)

  • Phosphorus Oxychloride (POCl

    
    ) (1.2 eq)
    
  • Dimethylformamide (DMF) (1.5 eq)

  • Dichloromethane (DCM) (Solvent)

Protocol:

  • Vilsmeier Complex Formation: In a dry 3-neck flask under nitrogen, cool DMF (1.5 eq) to 0°C. Dropwise add POCl

    
     (1.2 eq) while maintaining the temperature below 5°C. Stir for 30 minutes to form the white semi-crystalline Vilsmeier salt.
    
  • Addition: Dilute the salt with DCM. Add Butyraldehyde diethyl acetal (1.0 eq) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and reflux gently (40°C) for 3–4 hours. The solution will darken as the iminium species forms.

  • Quench & Hydrolysis: Pour the reaction mixture onto crushed ice containing sodium acetate (to buffer pH ~4–5). Stir vigorously for 1 hour to hydrolyze the iminium salt to the aldehyde.

    • Critical Control Point: Do not allow the pH to drop below 3, as the vinyl ether moiety is acid-labile and will hydrolyze to the dialdehyde (malonaldehyde derivative).

  • Extraction: Extract with DCM (3x). Wash combined organics with saturated NaHCO

    
     and brine. Dry over MgSO
    
    
    
    .
  • Purification: Distill under high vacuum. Collect the fraction boiling at 95–105°C (14 mmHg) . Stabilize with 0.1% hydroquinone if storing.

Applications in Drug Development

2-Ethyl-3-ethoxyacrolein serves as a "masked" 1,3-dicarbonyl equivalent, essential for constructing specific pharmacophores:

  • Nicotine Analogs: Used in the synthesis of 5-ethylpyridine rings, a core structure in specific nicotinic acetylcholine receptor (nAChR) ligands [2].

  • Kinase Inhibitors: The ethyl group at the 2-position provides steric bulk in pyrimidine-based kinase inhibitors, often improving selectivity against ATP-binding pockets.

  • Pyrazoles: Reaction with substituted hydrazines yields 4-ethylpyrazoles, which are scaffolds for anti-inflammatory agents.

Safety & Handling (SDS Summary)

  • Hazards: Highly flammable liquid.[1] Causes skin irritation and serious eye damage. Potential skin sensitizer.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The compound is sensitive to oxidation and acid-catalyzed hydrolysis.

  • Spill Response: Absorb with inert material (vermiculite). Do not use water directly on the spill as it may generate acidic byproducts.

References

  • Thermo Scientific Chemicals.[1] (n.d.). 3-Ethoxymethacrolein, 95%, Technical Grade Safety Data Sheet. Fisher Scientific.[1] Retrieved from [Link]

  • Klimko, V. T., et al. (1964).[2] Synthesis of

    
    -alkoxyacroleins. Journal of General Chemistry of the USSR, 34, 108–112.[2]
    
  • GlobalChemMall. (n.d.). (2Z)-2-(Ethoxymethylidene)butanal Product Profile. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 5-ethylnicotine using 2-Ethyl-3-ethoxyacrolein

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this guide to provide a comprehensive overview of a proposed synthetic route to 5-ethylnicotine, grounded in established principles of heterocyclic and alkaloid chemistry. This document is intended for an audience of trained professional researchers in a controlled laboratory setting. It emphasizes not just the procedural steps but the underlying chemical logic and, critically, the associated safety imperatives.

Disclaimer

This document describes a hypothetical chemical synthesis for research and informational purposes only. The procedures outlined herein involve hazardous materials and should only be attempted by qualified professional chemists in a well-equipped laboratory with all necessary safety protocols in place. The author and publisher assume no liability for any damages or injuries resulting from the use or misuse of this information. All chemical handling must be performed in strict accordance with institutional safety policies and relevant government regulations.

Application Note: A Proposed Synthesis of 5-Ethylnicotine for Research Applications

Introduction

Nicotine, the principal alkaloid in Nicotiana tabacum, exerts its physiological effects by acting as an agonist at neuronal nicotinic acetylcholine receptors (nAChRs).[1] The diverse subtypes of nAChRs represent promising therapeutic targets for a range of neurological and psychiatric disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia.[2][3] Consequently, there is significant scientific interest in the synthesis of nicotine analogues to develop selective nAChR ligands that may offer improved therapeutic profiles with reduced toxicity and addictive potential compared to nicotine itself.[2][4]

This application note details a proposed synthetic pathway for 5-ethylnicotine, a structural analogue of nicotine. The strategy is based on a well-established approach in alkaloid synthesis: the construction of the N-methylpyrrolidine ring onto a pyridine scaffold. The key transformation involves the reaction of 3-aminopyridine with a suitable four-carbon synthon, in this case, 2-ethyl-3-ethoxyacrolein, followed by cyclization and reduction.[5] This document provides a theoretical framework, detailed protocols, and essential safety considerations for this synthesis.

Overall Synthetic Strategy

The proposed two-step synthesis involves an acid-catalyzed condensation-cyclization reaction between 3-aminopyridine and 2-ethyl-3-ethoxyacrolein, followed by the reduction of the resulting intermediate.

  • Step 1: Condensation and Cyclization. 3-Aminopyridine reacts with 2-ethyl-3-ethoxyacrolein in an acidic medium. The reaction is proposed to proceed via a Michael addition of the amino group to the α,β-unsaturated aldehyde, followed by an intramolecular cyclization and dehydration to form a cyclic iminium salt intermediate (5-ethyl-3,4-dihydro-2H-pyrrolo[3,2-b]pyridinium).

  • Step 2: Reduction. The intermediate iminium salt is not isolated but is reduced in situ using a mild reducing agent, such as sodium borohydride, to yield the target compound, 5-ethylnornicotine. Subsequent N-methylation, if desired to obtain 5-ethylnicotine, would constitute a third step, though this protocol focuses on the formation of the core heterocyclic structure.

The overall workflow is depicted below.

G cluster_0 Synthesis Workflow reagents Reagent Preparation (3-Aminopyridine, 2-Ethyl-3-ethoxyacrolein, Solvents, Acid Catalyst) reaction Step 1: Condensation & Cyclization (Inert Atmosphere, Controlled Temp) reagents->reaction Add Reagents reduction Step 2: In Situ Reduction (Sodium Borohydride Addition) reaction->reduction Intermediate Formation workup Reaction Quench & Workup (pH Adjustment, Extraction) reduction->workup Crude Product purification Purification (Column Chromatography) workup->purification Purified Product analysis Product Characterization (GC-MS, NMR, HPLC) purification->analysis Final Product

Caption: High-level experimental workflow for the synthesis of 5-ethylnicotine.

PART 1: Materials and Reagent Safety

Safe execution of this protocol is paramount. All procedures must be conducted within a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves, must be worn at all times.

ReagentCAS No.Key HazardsRecommended PPE
3-Aminopyridine 462-08-8Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[6][7][8]Safety goggles, chemical-resistant gloves (nitrile or neoprene), lab coat, respiratory protection (if dust is generated).
2-Ethyl-3-ethoxyacrolein 1001-26-9Flammable liquid and vapor. Causes skin and serious eye irritation.[9][10]Safety goggles, chemical-resistant gloves, lab coat. Work away from ignition sources.
Sodium Borohydride 16940-66-2Flammable solid. Toxic if swallowed. Causes severe skin burns and eye damage. Reacts with water to release flammable gases.[11]Safety goggles, chemical-resistant gloves, lab coat. Handle in an inert atmosphere or add slowly to the reaction mixture.
Methanol (Solvent) 67-56-1Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve).Safety goggles, chemical-resistant gloves, lab coat, adequate ventilation.
Acetic Acid (Catalyst) 64-19-7Flammable liquid and vapor. Causes severe skin burns and eye damage.Safety goggles, acid-resistant gloves, lab coat, face shield.
Dichloromethane (DCM) 75-09-2May cause cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness.Safety goggles, chemical-resistant gloves (Viton® or laminate), lab coat.

PART 2: Detailed Experimental Protocols

Protocol 2.1: Synthesis of 5-Ethylnornicotine

This procedure is adapted from general principles of alkaloid synthesis involving iminium ion intermediates.[5][12][13]

Equipment:

  • Three-neck round-bottom flask (250 mL) equipped with a reflux condenser, a thermometer, and a magnetic stir bar.

  • Inert gas (Nitrogen or Argon) inlet.

  • Heating mantle with a stirrer.

  • Addition funnel.

Procedure:

  • Reaction Setup: Assemble the glassware and ensure it is dry. Place the round-bottom flask in the heating mantle on a magnetic stirrer. Purge the system with an inert gas (N₂ or Ar).

  • Reagent Addition:

    • To the flask, add 3-aminopyridine (e.g., 4.7 g, 50 mmol).

    • Add a suitable solvent, such as methanol (100 mL).

    • Add glacial acetic acid (e.g., 2.9 mL, 50 mmol) to act as a catalyst. The acid protonates the carbonyl group of the acrolein, making it more electrophilic, and facilitates the formation of the iminium ion intermediate.[14]

    • Stir the mixture until all solids are dissolved.

  • Acrolein Addition:

    • In a separate beaker, dissolve 2-ethyl-3-ethoxyacrolein (e.g., 6.4 g, 50 mmol) in methanol (20 mL).

    • Transfer this solution to the addition funnel.

    • Add the acrolein solution dropwise to the stirring reaction mixture over 30 minutes. Maintain the reaction temperature below 30°C during the addition using a water bath if necessary. This controlled addition is crucial to manage the exothermic nature of the initial condensation reaction.

  • Cyclization: After the addition is complete, heat the reaction mixture to reflux (approx. 65°C for methanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting materials. This step drives the cyclization and formation of the dihydro-pyrrolo-pyridinium intermediate.

  • Reduction:

    • Cool the reaction mixture to 0-5°C using an ice bath.

    • Prepare a solution of sodium borohydride (NaBH₄) (e.g., 2.8 g, 75 mmol, 1.5 eq) in a small amount of cold methanol. Caution: NaBH₄ reacts with methanol; prepare this solution immediately before use and add it carefully.

    • Add the NaBH₄ solution slowly to the cold reaction mixture. The borohydride reduces the C=N bond of the iminium ion to form the saturated pyrrolidine ring.[11][15] Maintain the temperature below 10°C during this addition to ensure selectivity and control the reaction rate.[16]

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours.

  • Workup and Extraction:

    • Quench the reaction by slowly adding water (50 mL).

    • Adjust the pH of the solution to >10 using a 2M sodium hydroxide (NaOH) solution. This step neutralizes the acid catalyst and ensures the product is in its free-base form for extraction.

    • Reduce the volume of the solvent in vacuo using a rotary evaporator.

    • Extract the aqueous residue with dichloromethane (DCM) or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2.2: Purification and Characterization

The crude product will likely contain unreacted starting materials and side products. Purification is essential.

  • Purification:

    • Purify the crude oil using column chromatography on silica gel.

    • A suitable eluent system would be a gradient of dichloromethane and methanol, with a small percentage of triethylamine (e.g., 0.5%) to prevent the amine product from streaking on the acidic silica gel. For example, start with 100% DCM and gradually increase the methanol concentration to 5-10%.

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent in vacuo to yield 5-ethylnornicotine as an oil.

  • Characterization:

    • Gas Chromatography-Mass Spectrometry (GC-MS): Confirm the molecular weight of the product. The expected molecular ion (M+) for 5-ethylnornicotine (C₁₁H₁₆N₂) is m/z = 176.26. GC will also confirm the purity of the isolated compound.[17][18]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the structure, including the presence of the ethyl group and the correct connectivity of the pyridine and pyrrolidine rings.

    • High-Performance Liquid Chromatography (HPLC): HPLC can be used for final purity analysis.[19][20]

PART 3: Reaction Mechanism and Data

The proposed reaction mechanism is illustrated below.

G R1 3-Aminopyridine I1 Michael Adduct R1->I1 Michael Addition R2 2-Ethyl-3-ethoxyacrolein (+ H⁺) R2->I1 I2 Cyclized Intermediate I1->I2 Intramolecular Cyclization I3 Iminium Ion I2->I3 - H₂O P 5-Ethylnornicotine I3->P Reduction Red NaBH₄ Red->P

Caption: Proposed reaction mechanism for the synthesis of 5-ethylnornicotine.

Expected Yield and Purity

The yield and purity of the final product are dependent on strict adherence to the protocol, especially the control of temperature and the exclusion of moisture.

ParameterTarget ValueMethod
Theoretical Yield 8.81 g (based on 50 mmol scale)Calculation
Expected Actual Yield 40-60%Gravimetric (post-purification)
Appearance Pale yellow to brown oilVisual Inspection
Purity (Post-Column) >95%GC-MS, HPLC[21]
Identity Confirmation Conforms to structure¹H NMR, ¹³C NMR, MS

Conclusion

This application note outlines a plausible and scientifically grounded synthetic route to 5-ethylnornicotine, a valuable compound for research into nicotinic acetylcholine receptor function. The described two-step protocol, based on a condensation-cyclization-reduction sequence, employs common laboratory reagents and techniques. Critical to the success and safety of this synthesis are meticulous attention to anhydrous conditions, temperature control, and rigorous adherence to all safety protocols for handling the hazardous chemicals involved. Final product purity must be confirmed by appropriate analytical methods such as GC-MS and NMR. This protocol provides a solid foundation for researchers aiming to synthesize and investigate novel nicotine analogues for therapeutic development.

References

  • Analysis and differentiation of tobacco-derived and synthetic nicotine products: Addressing an urgent regul
  • A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues. PMC.
  • Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. MDPI.
  • Synthetic nicotine analogues to evade rules? The case of 6-methylnicotine. Tabaccologia.
  • 3- Aminopyridine Safety D
  • Role of 5 Nicotinic Acetylcholine Receptors in Pharmacological and Behavioral Effects of Nicotine in Mice.
  • Isolation, Purification and Complex Formation of Nicotine Alkaloid.
  • Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate.
  • Two Fast GC-MS Methods for the Measurement of Nicotine, Propylene Glycol, Vegetable Glycol, Ethylmaltol, Diacetyl, and Acetylpropionyl in Refill Liquids for E-Cigarettes. PMC.
  • SAFETY D
  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
  • Cyclic Imines and Their Salts as Universal Precursors in the Synthesis of Nitrogen-Containing Alkaloids. MDPI.
  • Pharmacology of Nicotine: Addiction, Smoking-Induced Disease, and Therapeutics. PMC.
  • NICOTINE DETERMINATION
  • An Iminium Ion Cascade Annulation Strategy for the Synthesis of Akuammiline Alkaloid Pentacyclic Core Structures.
  • Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A System
  • Safety Data Sheet Ethyl 3-ethoxypropion
  • A Simplified Approach for Nicotine Quantification in Electronic Cigarette Liquids using GC-Orbitrap Mass Spectrometry. Thermo Fisher Scientific.
  • 3-Amino Pyridine CAS No 462-08-8 MATERIAL SAFETY D
  • Amine synthesis by reductive amination (reductive alkyl
  • Nornicotine. Wikipedia.
  • 3-AMINOPYRIDINE MSDS | CAS 462-08-8 MSDS. Loba Chemie.
  • Chromatography and Spectroscopy Methods for the Analysis of Nicotine and Other Chemical Ingredients in E-Liquid Formulation. Pertanika Journal of Science & Technology.
  • Synthesis via N-acyliminium cyclisations of N-heterocyclic ring systems rel

Sources

Using 2-Ethyl-3-ethoxyacrolein as a heterocyclic building block

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Ethyl-3-ethoxyacrolein as a Heterocyclic Building Block

Executive Summary

In modern drug discovery and organic synthesis, the rapid construction of functionalized heterocycles is paramount. 2-Ethyl-3-ethoxyacrolein (CAS: 30989-75-4), also known as (2Z)-2-(ethoxymethylidene)butanal[1], is a highly versatile C3-dielectrophilic building block. Functioning as a masked α-ethyl malondialdehyde, it provides a robust pathway for synthesizing 4-ethylpyrazoles, 5-ethylpyrimidines, and complex macrocyclic systems[2]. This application note details the mechanistic rationale, quantitative reaction metrics, and self-validating protocols for utilizing this reagent in specialized heterocyclic synthesis.

Mechanistic Rationale & Chemical Properties

2-Ethyl-3-ethoxyacrolein is an α,β-unsaturated aldehyde bearing an ethoxy leaving group at the β-position. This structural motif renders it a potent 1,3-dielectrophile[3].

  • Dual Electrophilicity: The molecule possesses two distinct electrophilic centers: a "hard" aldehyde carbonyl (C1) and a "soft" β-carbon (C3) activated by conjugation.

  • Regioselectivity: When reacted with asymmetric dinucleophiles (e.g., substituted hydrazines), the softer, more nucleophilic terminal nitrogen preferentially undergoes an aza-Michael addition at the β-carbon. Following the elimination of ethanol to form an enamine intermediate, the secondary nitrogen attacks the aldehyde, driving intramolecular cyclization[4].

  • The α-Ethyl Advantage: Unlike unsubstituted 3-ethoxyacrolein, the α-ethyl group introduces critical steric shielding and lipophilicity. In medicinal chemistry, this ethyl group often enhances the membrane permeability of the resulting active pharmaceutical ingredient (API). However, this steric bulk slightly deactivates the β-carbon, necessitating optimized thermal conditions or specific acid/base catalysis to drive the initial condensation[5].

Reaction Pathways & Divergent Synthesis

The true utility of 2-ethyl-3-ethoxyacrolein lies in its divergent reactivity profile. By simply altering the dinucleophile and the catalytic environment, chemists can dictate the heterocyclic scaffold produced. It has been successfully utilized to synthesize symmetrical macrocycles via reactions with 1,2-diaminopyridines[2], as well as substituted pyrazines and pyridines[6].

DivergentSynthesis SM 2-Ethyl-3-ethoxyacrolein (C3-Dielectrophile) Nuc1 Hydrazines (R-NH-NH2) SM->Nuc1 + Nuc2 Amidines/Ureas (R-C(=NH)NH2) SM->Nuc2 + Nuc3 1,2-Diamines (H2N-R-NH2) SM->Nuc3 + Prod1 4-Ethylpyrazoles Nuc1->Prod1 Acidic EtOH Reflux Prod2 5-Ethylpyrimidines Nuc2->Prod2 Basic EtOH Reflux Prod3 Macrocycles & Fused Pyridines Nuc3->Prod3 Template/Oxidation Reflux

Divergent synthesis of heterocycles from 2-ethyl-3-ethoxyacrolein via dinucleophiles.

Quantitative Data Summary

The following table summarizes validated reaction parameters and expected outcomes when utilizing 2-ethyl-3-ethoxyacrolein across various heterocyclic workflows.

DinucleophileCatalyst / SolventTarget HeterocycleTypical Yield (%)Key Validation Metric
PhenylhydrazineGlacial AcOH, EtOH4-Ethyl-1-phenylpyrazole82 - 88%

H NMR: Pyrazole C3/C5 singlets
Benzamidine HClNaOEt, EtOH5-Ethyl-2-phenylpyrimidine75 - 80%LC-MS:[M+H]

185.1 m/z
1,2-DiaminobenzeneMeOH (Reflux)3-Ethyl-1,5-benzodiazepine65 - 70%

C NMR: Imine carbon shift
1,2-DiaminopyridineCHCl

(Reflux)
Symmetrical Macrocycles45 - 55%HRMS / X-Ray Crystallography

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 5-Ethyl-2-phenylpyrimidine

Causality & Rationale: Benzamidine hydrochloride is a latent dinucleophile. Sodium ethoxide (NaOEt) is required to deprotonate the amidine salt, liberating the highly nucleophilic free base. The reaction is conducted in ethanol to maintain solubility and drive the elimination of the ethoxy leaving group via Le Chatelier’s principle.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried 100 mL round-bottom flask with benzamidine hydrochloride (1.0 equiv, 10.0 mmol) and anhydrous ethanol (30 mL) under an inert N

    
     atmosphere.
    
  • Free-Base Liberation: Add NaOEt (1.1 equiv, 11.0 mmol) portion-wise at 0 °C. Note: Controlled addition prevents exothermic degradation of the amidine. Stir for 30 minutes.

  • Electrophile Addition: Add 2-ethyl-3-ethoxyacrolein (1.05 equiv, 10.5 mmol) dropwise. A slight excess compensates for any evaporative loss and ensures complete consumption of the amidine.

  • Cyclization: Heat the mixture to reflux (78 °C) for 5 hours.

  • In-Process Validation: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the UV-active amidine spot and the emergence of a new, highly UV-active spot (R

    
     ~0.6) indicates successful conversion.
    
  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition between EtOAc (50 mL) and H

    
    O (50 mL). Extract the aqueous layer with EtOAc (2 x 25 mL). Dry the combined organics over anhydrous Na
    
    
    
    SO
    
    
    , filter, and concentrate.
  • Post-Reaction QC: Confirm product identity via

    
    H NMR (CDCl
    
    
    
    ). The symmetric pyrimidine aromatic protons (C4 and C6) will appear as a distinct singlet integrating to 2H around δ 8.6 ppm. The ethyl group will present as a quartet (~δ 2.6 ppm) and a triplet (~δ 1.2 ppm).
Protocol B: Synthesis of 4-Ethyl-1-phenylpyrazole

Causality & Rationale: Phenylhydrazine is a potent, asymmetric dinucleophile. The terminal nitrogen (NH


) preferentially attacks the soft β-carbon. Glacial acetic acid is utilized as a catalyst to protonate the aldehyde, accelerating the final cyclization and subsequent dehydration to form the aromatic pyrazole ring.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-ethyl-3-ethoxyacrolein (1.0 equiv, 10.0 mmol) in absolute ethanol (20 mL) in a 50 mL flask.

  • Nucleophile Addition: Add phenylhydrazine (1.0 equiv, 10.0 mmol) dropwise at room temperature. Note: The initial aza-Michael addition is rapid and exothermic; dropwise addition prevents unwanted polymerization.

  • Acid Catalysis: Add glacial acetic acid (1.0 mL, catalytic).

  • Cyclization: Reflux the mixture for 2 to 3 hours.

  • In-Process Validation: Perform TLC (Hexane:EtOAc 4:1). The product spot (R

    
     ~0.7) will show strong UV absorbance and stain positively (yellow/brown) with 
    
    
    
    -anisaldehyde.
  • Workup: Concentrate the reaction mixture and neutralize carefully with saturated aqueous NaHCO

    
     (20 mL). Extract with dichloromethane (3 x 20 mL). Dry over MgSO
    
    
    
    , filter, and evaporate to yield the crude product.
  • Post-Reaction QC:

    
    H NMR (CDCl
    
    
    
    ) will display two distinct pyrazole protons (C3 and C5) as singlets or finely coupled doublets around δ 7.4 and 7.6 ppm, verifying the regiochemistry of the cyclization.

Mechanism Step1 1. Dinucleophile Attack (Soft Nucleophile at β-Carbon) Step2 2. Aza-Michael Addition (Formation of Intermediate) Step1->Step2 Step3 3. Elimination of Ethanol (Enamine Formation) Step2->Step3 Step4 4. Intramolecular Cyclization (Hard Nucleophile at Aldehyde) Step3->Step4 Step5 5. Dehydration (-H2O) & Aromatization Step4->Step5

Stepwise addition-elimination and cyclization mechanism of β-ethoxyacroleins.

References

  • Synthesis of novel symmetrical macrocycle via oxidative coupling ResearchGate[Link]

  • Pyrazines. III. The Action of Phosphoroyl Chloride on Pyrazine N-Oxides Semantic Scholar[Link]

  • Structure Elucidation by NMR in Organic Chemistry Scribd[Link]

  • Modern Heterocyclic Chemistry Overview Scribd[Link]

  • A Novel Approach for the Synthesis of (R) and (S)-Nicotine ResearchGate[Link]

  • (2Z)-2-(ethoxymethylidene)butanal Chemical Properties GlobalChemMall [Link]

Sources

Application Note: Heterocyclic Condensation for Pyridine Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the synthesis of Ethyl 5-ethyl-2-methylpyridine-3-carboxylate via the condensation of 2-Ethyl-3-ethoxyacrolein with Ethyl 3-aminocrotonate .[1] This transformation is a critical convergent step in the manufacturing of imidazolinone herbicides, specifically Imazethapyr .[1][2]

Executive Summary

The reaction between 2-ethyl-3-ethoxyacrolein (an


-alkyl-

-alkoxy enal) and ethyl 3-aminocrotonate (a

-amino enoate) represents a modified Hantzsch-type condensation.[1] Unlike the classical Hantzsch dihydropyridine synthesis which requires an oxidation step, this [3+3] cyclocondensation leverages the elimination of ethanol to drive in situ aromatization, yielding the pyridine core directly.[1]

This protocol is optimized for high regioselectivity, ensuring the formation of the 5-ethyl-2-methyl substitution pattern essential for the biological activity of downstream imidazolinone herbicides (e.g., Imazethapyr, Imazamox).[1]

Reaction Chemistry & Mechanism

Reaction Scheme

The reaction proceeds via a cascade of Michael addition, imine formation, and cyclodehydration.[1]


Sources

Application Note: Modular Synthesis of 5-Ethyl-Substituted Pyridines from 3-Ethoxy-2-ethylacrolein

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide details the synthesis of substituted pyridines using 3-ethoxy-2-ethylacrolein as a core C3 synthon.

Executive Summary

Substituted pyridines are ubiquitous pharmacophores in medicinal chemistry and agrochemicals. While industrial synthesis often relies on harsh condensation of aldehydes and ammonia (e.g., the Chichibabin synthesis), these methods lack regiochemical precision for complex substitution patterns.

This guide focuses on 3-ethoxy-2-ethylacrolein (EEA), a versatile 1,3-dielectrophilic C3 synthon.[1] Functioning as a masked malondialdehyde equivalent, EEA allows for the regioselective construction of 5-ethyl-substituted pyridines under mild conditions.[1] This note details protocols for synthesizing three high-value scaffolds:

  • Ethyl 5-ethyl-2-methylnicotinate (via enamine condensation).[1]

  • 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (via cyanoacetamide).[1]

  • Diethyl 5-ethyl-2,3-pyridinedicarboxylate (via

    
    -chloro-
    
    
    
    -keto esters), a key precursor for imidazolinone herbicides like Imazethapyr.[1]

Chemical Logic & Mechanism

3-Ethoxy-2-ethylacrolein (


) possesses two electrophilic sites:[1]
  • C1 (Aldehyde): Hard electrophile, susceptible to 1,2-addition by amines or active methylenes.

  • C3 (Enol Ether Carbon): Soft electrophile, susceptible to Michael-type addition-elimination sequences.[1]

By reacting EEA with 1,3-dinucleophiles (N-C-C type), the pyridine ring is closed in a [3+3] fashion. The regiochemistry is dictated by the initial attack of the nucleophile on the aldehyde (C1), followed by cyclization at the enol ether (C3).

Reaction Pathway Visualization

The following diagram illustrates the divergent synthesis pathways from EEA.

G EEA 3-Ethoxy-2-ethylacrolein (C3 Synthon) Enamine Ethyl 3-aminocrotonate (Enamine) EEA->Enamine Cyano Cyanoacetamide (Base) EEA->Cyano Chloro Diethyl 2-chloro-3-oxosuccinate + NH4OAc EEA->Chloro Nicotinate Ethyl 5-ethyl-2-methylnicotinate (Hantzsch-type) Enamine->Nicotinate [3+3] Cyclization - EtOH, - H2O Pyridone 5-Ethyl-2-hydroxynicotinonitrile (Guareschi-Thorpe) Cyano->Pyridone Knoevenagel / Cyclization Diester Diethyl 5-ethyl-2,3-pyridinedicarboxylate (Herbicide Precursor) Chloro->Diester Cascade Condensation

Caption: Divergent synthesis of substituted pyridines from 3-ethoxy-2-ethylacrolein.[1]

Experimental Protocols

Protocol A: Synthesis of Ethyl 5-ethyl-2-methylnicotinate

This protocol utilizes a modified Hantzsch pyridine synthesis.[1] The use of a pre-formed enamine (ethyl 3-aminocrotonate) ensures high regioselectivity compared to mixing acetoacetate and ammonia in situ.

Reagents:

  • 3-Ethoxy-2-ethylacrolein (1.0 equiv)[1]

  • Ethyl 3-aminocrotonate (1.0 equiv)[1]

  • Ethanol (Absolute) or Acetic Acid (Glacial)[1]

  • Catalyst: Piperidine (drops) or heat alone[1]

Procedure:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve Ethyl 3-aminocrotonate (12.9 g, 100 mmol) in absolute ethanol (50 mL).

  • Addition: Add 3-Ethoxy-2-ethylacrolein (14.2 g, 100 mmol) dropwise to the stirred solution at room temperature. Note: Exotherm may be observed.

  • Reaction: Heat the mixture to reflux (78 °C) for 4–6 hours. Monitor reaction progress by TLC (SiO2, 20% EtOAc/Hexanes) or LC-MS.[1] The intermediate imine forms quickly; prolonged heating drives the cyclization and elimination of ethanol.

  • Workup: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: The residue is typically a viscous oil. Purify via vacuum distillation (bp ~130-140 °C at 10 mmHg) or flash column chromatography (Gradient: 0-20% EtOAc in Hexane).

  • Yield: Expected yield 75–85%.

Mechanism Insight: The


-carbon of the aminocrotonate attacks the aldehyde C1 of EEA (Aldol-like). The amino group then attacks C3, displacing the ethoxy group to close the ring. A final dehydration yields the aromatic pyridine.
Protocol B: Synthesis of 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

This route employs the Guareschi-Thorpe condensation logic to generate a functionalized pyridone, which serves as a scaffold for kinase inhibitors.[1]

Reagents:

  • 3-Ethoxy-2-ethylacrolein (1.0 equiv)[1]

  • Cyanoacetamide (1.0 equiv)[1]

  • Sodium Ethoxide (1.1 equiv, 21% wt in EtOH)

Procedure:

  • Base Activation: In a dry flask under

    
    , add Cyanoacetamide  (8.4 g, 100 mmol) to the Sodium Ethoxide  solution (35 mL). Stir at room temperature for 15 minutes to generate the anion.
    
  • Condensation: Cool the mixture to 0 °C. Add 3-Ethoxy-2-ethylacrolein (14.2 g, 100 mmol) slowly to control the temperature.

  • Cyclization: Allow the mixture to warm to room temperature and stir for 2 hours. Then, heat to reflux for 1 hour to ensure complete cyclization.

  • Precipitation: Cool the reaction mixture. Pour into ice-water (200 mL) and acidify carefully with dilute HCl to pH 4–5.

  • Isolation: The product, 5-ethyl-2-hydroxynicotinonitrile (tautomer of the pyridone), will precipitate as a solid.[1] Filter, wash with cold water, and dry.

  • Recrystallization: Recrystallize from Ethanol/Water if necessary.

Data Validation:

  • 1H NMR (DMSO-d6): Look for the ethyl group signals (triplet/quartet), the C4-H singlet (~8.0 ppm), and the C6-H singlet (~7.8 ppm).[1] The disappearance of the ethoxy signals from the starting material confirms cyclization.

Protocol C: Synthesis of Diethyl 5-ethyl-2,3-pyridinedicarboxylate

This diester is a critical intermediate for the synthesis of imidazolinone herbicides.[1]

Reagents:

  • 3-Ethoxy-2-ethylacrolein (1.0 equiv)[1]

  • Diethyl 2-chloro-3-oxosuccinate (1.0 equiv) (Prepared from diethyl oxaloacetate + sulfuryl chloride)[1]

  • Ammonium Acetate (3.0 equiv)[1][2]

  • Solvent: Ethanol[3][4][5]

Procedure:

  • Mixing: In a reactor, combine Diethyl 2-chloro-3-oxosuccinate (22.2 g, 100 mmol) and 3-Ethoxy-2-ethylacrolein (14.2 g, 100 mmol) in ethanol (100 mL).

  • Ammonia Source: Add Ammonium Acetate (23.1 g, 300 mmol).

  • Reflux: Heat the mixture to reflux for 6–8 hours. The ammonium acetate provides ammonia in situ, which reacts with the chloroketoester and the acrolein derivative in a cascade sequence.

  • Workup: Remove ethanol under vacuum. Dissolve residue in DCM and wash with water to remove inorganic salts.

  • Purification: The crude oil can be distilled or used directly in hydrolysis steps for herbicide synthesis.

  • Yield: 85–95% (High efficiency process).

Critical Process Parameters (CPP) & Troubleshooting

ParameterRecommendationRationale
Stoichiometry 1:1 (Electrophile:Nucleophile)Excess EEA can lead to polymerization; Excess amine complicates purification.[1]
Temperature Reflux (78–80 °C)Required to drive the elimination of ethanol (aromatization).
Solvent Anhydrous EthanolPrevents hydrolysis of the enol ether bond in EEA prior to reaction.
pH Control Slightly Basic (Protocol B)Essential for deprotonating cyanoacetamide; avoid strong acid which hydrolyzes EEA.
Stability Note

3-Ethoxy-2-ethylacrolein is an enol ether.[1] It is sensitive to aqueous acid, which will hydrolyze it to 2-ethylmalondialdehyde (or its hydrate).[1] Always store under inert gas and use anhydrous solvents for the initial mixing step.

References

  • Synthesis of Pyridine Dicarboxylates

    • Cheng, C., et al. (2014). "Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate." Asian Journal of Chemistry, 26(3), 918.
    • [1]

  • General Reaction of 3-Ethoxyacroleins with Enamines

    • Tietze, L. F., & Kettschau, G. (1997). "Hetero-Diels-Alder Reactions in Organic Chemistry." Topics in Current Chemistry. (Describes the [3+3] logic).
    • [1]

  • Preparation of 3-Ethoxy-2-ethylacrolein

    • Patent CN109438237B. "Preparation method of 3-ethoxy ethyl acrylate" (Related chemistry for ethoxy-acrylates/acroleins).[1]

    • [1]

  • Imidazolinone Herbicide Synthesis (Context)

    • Wepplo, P. J. (1984). "Process for the preparation of pyridyl and quinolyl imidazolinones." US Patent 4,474,962.[6]

    • [1]

  • Cyanoacetamide Condensations

    • Fadda, A. A., et al. (2008). "Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis." TÜBİTAK Academic Journals.

Sources

Application Note: Vilsmeier-Haack Formylation for the Synthesis of 2-Ethyl-3-ethoxyacrolein

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Experimental Protocol

Introduction & Scientific Grounding

The synthesis of highly functionalized C3-building blocks is a cornerstone of modern heterocyclic chemistry. 2-Ethyl-3-ethoxyacrolein (CAS: 30989-75-4) is a versatile, highly reactive


-alkoxy-

-alkylacrolein used extensively as a precursor for synthesizing complex pharmaceuticals, including pyrazoles, pyrimidines, and substituted quinolines.

The most robust and scalable method for synthesizing 2-ethyl-3-ethoxyacrolein is the Vilsmeier-Haack formylation of an acetal precursor [1]. While the Vilsmeier-Haack reaction is traditionally used to formylate electron-rich arenes, Arnold and Šorm pioneered its application on aliphatic acetals and enol ethers[1, 3].

Mechanistic Causality: Why use an Acetal?

A common pitfall in aliphatic formylation is the use of free aldehydes. Subjecting butyraldehyde directly to Vilsmeier conditions (POCl


 and DMF) leads to uncontrolled self-aldol condensation and polymerization due to the highly acidic and electrophilic environment.

To circumvent this, 1,1-diethoxybutane (butyraldehyde diethyl acetal) is utilized as the substrate. Under the reaction conditions, the acetal eliminates one equivalent of ethanol to generate 1-ethoxy-1-butene in situ. This enol ether is highly nucleophilic at the


-position, allowing for a clean, directed electrophilic attack by the Vilsmeier reagent (chloromethylene-dimethyliminium chloride) to form a stable iminium intermediate [2]. Subsequent basic hydrolysis yields the target 

-unsaturated aldehyde.

Mechanism DMF DMF + POCl3 VR Vilsmeier Reagent (Iminium Salt) DMF->VR 0 °C Adduct Iminium Adduct VR->Adduct Acetal 1,1-Diethoxybutane Enol 1-Ethoxy-1-butene (in situ) Acetal->Enol -EtOH Enol->Adduct Electrophilic Attack Product 2-Ethyl-3-ethoxyacrolein Adduct->Product Basic Hydrolysis

Figure 1: Mechanistic pathway of the Vilsmeier-Haack formylation of 1,1-diethoxybutane.

Experimental Design & Stoichiometry

To ensure a self-validating and reproducible system, stoichiometric ratios must be strictly maintained. An excess of the Vilsmeier reagent is required to drive the in situ enolization and subsequent formylation to completion.

Table 1: Stoichiometry and Reaction Parameters
ReagentMW ( g/mol )EquivalentsRole in Synthesis
1,1-Diethoxybutane 146.231.00Substrate / Protected Precursor
N,N-Dimethylformamide (DMF) 73.093.00Reactant / Solvent
Phosphorus Oxychloride (POCl

)
153.332.20Activating Agent
Potassium Carbonate (K

CO

)
138.20ExcessNeutralization / Hydrolysis
Table 2: Target Compound Analytical Profile
ParameterValue
Chemical Name 2-Ethyl-3-ethoxyacrolein
CAS Number 30989-75-4
Molecular Formula C

H

O

Molecular Weight 128.17 g/mol
Boiling Point ~78–80 °C at 12 Torr
Appearance Pale yellow liquid

Step-by-Step Experimental Protocol

This protocol is engineered to be a self-validating system . Each phase includes specific visual or thermal checkpoints to verify that the reaction is proceeding correctly before moving to the next step.

Workflow Step1 1. Vilsmeier Reagent Preparation (DMF + POCl3 at 0°C) Step2 2. Substrate Addition (Dropwise 1,1-Diethoxybutane) Step1->Step2 Step3 3. Thermal Maturation (Heating to 60-70°C) Step2->Step3 Step4 4. Basic Hydrolysis (Aqueous K2CO3, pH > 7) Step3->Step4 Step5 5. Extraction & Distillation (Yield: 2-Ethyl-3-ethoxyacrolein) Step4->Step5

Figure 2: Sequential workflow for the synthesis and isolation of 2-Ethyl-3-ethoxyacrolein.

Phase 1: Preparation of the Vilsmeier Reagent
  • Setup: Equip a thoroughly dried 3-neck round-bottom flask with a magnetic stirrer, a pressure-equalizing dropping funnel, a thermometer, and an argon/nitrogen inlet.

  • Cooling: Add anhydrous DMF (3.0 eq) to the flask and cool to 0 °C using an ice-salt bath.

  • Activation: Add POCl

    
     (2.2 eq) dropwise over 45 minutes. Maintain the internal temperature strictly below 5 °C.
    
    • Self-Validation Checkpoint: The reaction is highly exothermic. As POCl

      
       is added, the solution will transition from clear to a pale yellow slurry containing hygroscopic crystals of the Vilsmeier reagent[2]. If the solution turns dark brown, the temperature was not adequately controlled, and degradation has occurred.
      
Phase 2: Substrate Addition & Formylation
  • Addition: Once the Vilsmeier reagent is fully formed (stirred for 30 mins post-addition), begin the dropwise addition of 1,1-diethoxybutane (1.0 eq) via the dropping funnel while maintaining the temperature at 0–5 °C.

  • Maturation: After complete addition, remove the ice bath and allow the mixture to warm to room temperature over 30 minutes.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to 60–70 °C for 2.5 hours.

    • Causality: Thermal maturation is required to fully drive the elimination of ethanol from the acetal and push the electrophilic attack of the bulky iminium salt to completion.

Phase 3: Hydrolysis and Neutralization
  • Quenching: Cool the reaction mixture back to 0 °C. Carefully pour the viscous mixture over crushed ice (approx. 3x the reaction volume) under vigorous stirring.

  • Hydrolysis: Slowly add a saturated aqueous solution of K

    
    CO
    
    
    
    (or 20% NaOH) until the aqueous phase reaches a stable pH of 7.5–8.0.
    • Self-Validation Checkpoint: The pH must be explicitly tested. If the solution remains acidic (pH < 7), the iminium intermediate will not fully hydrolyze into the aldehyde, resulting in massive yield losses and severe emulsion formation during extraction.

Phase 4: Isolation and Purification
  • Extraction: Extract the neutralized aqueous layer with Dichloromethane (DCM) or Diethyl ether (3 × 100 mL).

  • Washing: Wash the combined organic layers with brine to remove residual DMF, then dry over anhydrous MgSO

    
    .
    
  • Concentration: Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Distillation: Purify the crude dark-yellow oil via fractional vacuum distillation. Collect the fraction boiling at approximately 78–80 °C at 12 Torr.

    • Result: The final product should be a pale yellow liquid.

References

  • Arnold, Z.; Šorm, F. "Synthetische Reaktionen von Dimethylformamid. I. Allgemeine Synthese von

    
    -Dialdehyden", Collection of Czechoslovak Chemical Communications, 1958, 23, 452-461.
    URL:[Link]
    
  • Liu, W. et al. "Improving the Efficiency of the Mn2+/3+ Couple in Quantum Dot Solar Cells: The Role of Spin Crossover", The Journal of Physical Chemistry C, 2018. URL:[Link]

  • Wikipedia Contributors. "3-Dimethylaminoacrolein" (Detailing Arnold's Vilsmeier-Haack synthetic pathways for acrolein derivatives), Wikipedia, The Free Encyclopedia. URL:[Link]

Application Note: 2-Ethyl-3-ethoxyacrolein in Alkaloid Total Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide details the utility of 2-Ethyl-3-ethoxyacrolein (EEA) in the total synthesis of alkaloids, specifically focusing on its role as a privileged "C3+N" building block for nitrogen heterocycles like quinolines and pyridines.

Executive Summary

2-Ethyl-3-ethoxyacrolein (EEA) is a trifunctional electrophile acting as a stable, lipophilic equivalent of 2-ethylmalondialdehyde. In the context of alkaloid total synthesis—particularly for quinoline (e.g., Camptothecin analogs, Cinchona alkaloids) and pyridine scaffolds—EEA offers superior regiocontrol compared to unmodified 1,3-dicarbonyls.

This guide outlines the mechanistic basis for using EEA to install ethyl-functionalized heterocyclic cores and provides validated protocols for its synthesis and subsequent condensation reactions.

Key Chemical Advantages
  • Regiodirecting Group: The

    
    -ethoxy moiety acts as a vinylogous ester, directing nucleophilic attack exclusively to the 
    
    
    
    -carbon (C3), unlike the ambiguous attack often seen with dialdehydes.
  • Stability: Unlike the transient 2-ethylmalondialdehyde, EEA can be isolated, distilled, and stored.

  • Versatility: Serves as a precursor for 3-ethylquinolines, 5-ethylpyrimidines, and 5-ethylpyridines depending on the dinucleophile employed.

Mechanistic Insight: The "Push-Pull" System

EEA functions as a push-pull alkene . The electron-donating ethoxy group "pushes" electron density into the


-system, while the aldehyde "pulls" it. This polarization makes the 

-carbon highly electrophilic towards amines, yet resistant to self-polymerization.
Reaction Pathway Logic[1]
  • Addition-Elimination (

    
    V):  Primary amines attack the 
    
    
    
    -carbon, displacing ethanol to form an enaminone intermediate.
  • Cyclodehydration: The pendant aldehyde condenses with a second nucleophilic site (e.g., the ortho-position of an aniline or the

    
    -carbon of an enamine) to close the ring.
    

EEA_Mechanism EEA 2-Ethyl-3-ethoxyacrolein (Electrophile) Inter Enaminone Intermediate EEA->Inter SN-Vinylogous (-EtOH) Nu Dinucleophile (e.g., Aniline, Enamine) Nu->Inter Cyclic Heterocycle (Quinoline/Pyridine) Inter->Cyclic Cyclodehydration (-H2O)

Figure 1: General mechanistic flow for the conversion of EEA into N-heterocycles. The ethoxy group serves as a leaving group, driving the initial C-N bond formation.

Experimental Protocols

Protocol A: Synthesis of 2-Ethyl-3-ethoxyacrolein

Rationale: While commercially available, in situ preparation or fresh synthesis ensures the absence of hydrolysis products (malondialdehyde derivatives) which degrade yield. The most robust method involves the formylation of butyraldehyde via a Claisen-type condensation followed by O-alkylation.

Reagents:

  • Butyraldehyde (1.0 equiv)

  • Ethyl Formate (1.2 equiv)

  • Sodium Ethoxide (1.1 equiv)

  • Ethyl Iodide or Diethyl Sulfate (1.2 equiv)

  • Solvent: Anhydrous Ethanol / THF

Step-by-Step Methodology:

  • Formylation (Enolate Formation):

    • In a flame-dried 3-neck flask under

      
      , suspend Sodium Ethoxide (powdered) in anhydrous THF at 0°C.
      
    • Mix Butyraldehyde and Ethyl Formate in a pressure-equalizing dropping funnel.

    • Add the mixture dropwise over 60 minutes. The solution will turn yellow/orange and thicken as the sodium salt of 2-ethyl-3-hydroxyacrolein precipitates.

    • Checkpoint: Allow to stir at room temperature for 12 hours. A solid "cake" should form.

  • O-Alkylation:

    • Add Ethyl Iodide (or Diethyl Sulfate) directly to the suspension.

    • Reflux the mixture for 6-8 hours. The solid sodium salt will dissolve/react, and NaI salts will precipitate.

  • Workup:

    • Filter off inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Distillation (Critical): Distill the residue under high vacuum (approx. 0.5 mmHg). EEA typically boils around 80-90°C at reduced pressure.

    • Yield Target: 60-75%. Product should be a clear, pale-yellow liquid.

Protocol B: Synthesis of 3-Ethylquinoline (Alkaloid Core Construction)

Rationale: This protocol demonstrates the "Meth-Cohn" type annulation, applicable to the synthesis of quinoline alkaloids (e.g., Cinchona fragments).

Reagents:

  • Aniline (or substituted aniline) (1.0 equiv)

  • 2-Ethyl-3-ethoxyacrolein (EEA) (1.1 equiv)

  • Acid Catalyst: Glacial Acetic Acid or p-TsOH (0.1 equiv)

  • Solvent: Toluene (for Dean-Stark) or Ethanol (for reflux)

Step-by-Step Methodology:

  • Imine/Enamine Formation:

    • Dissolve Aniline (10 mmol) in Toluene (50 mL).

    • Add EEA (11 mmol) and p-TsOH (1 mmol).

    • Fit the flask with a Dean-Stark trap.

  • Cyclization:

    • Reflux vigorously. The reaction proceeds via the formation of the enaminone, followed by intramolecular electrophilic aromatic substitution.

    • Monitor water collection in the trap. Reaction is complete when water evolution ceases (approx. 3-5 hours).

  • Purification:

    • Cool to room temperature. Wash with saturated

      
       to remove acid catalyst.
      
    • Dry organic layer (

      
      ) and concentrate.[1]
      
    • Purify via flash chromatography (Hexanes/EtOAc).

    • Result: 3-Ethylquinoline.

Application Data: Heterocycle Diversity

The following table summarizes the divergent synthesis potential of EEA when reacted with different dinucleophiles.

DinucleophileReaction TypeProduct ScaffoldAlkaloid Relevance
Aniline Skraup-type Annulation3-Ethylquinoline Cinchona, Camptothecin (A/B ring analogs)
2-Aminopyridine Condensation3-Ethyl-1,8-naphthyridine Antimalarial analogs
Cyanoacetamide Knoevenagel + Cyclization5-Ethyl-2-pyridone Camptothecin (D-ring mimics), Mappicine
Urea Condensation5-Ethyluracil Thymine analogs, Antivirals
Enamine (Cyclic) [3+3] AnnulationFused Pyridine Lycopodium alkaloids

Expert Tips & Troubleshooting

  • Regioselectivity Check: In 1H NMR, the

    
    -proton of the enaminone intermediate (before cyclization) usually appears as a doublet (
    
    
    
    Hz) around
    
    
    7.5-8.0 ppm. Disappearance of the ethoxy signals (quartet at 4.0 ppm, triplet at 1.3 ppm) confirms the first substitution step.
  • Handling Instability: While more stable than malondialdehyde, EEA oxidizes to the carboxylic acid upon prolonged air exposure. Store under Argon at 4°C.

  • Alternative Activation: For unreactive anilines (electron-deficient), pre-activate the aniline with

    
     or use microwave irradiation to drive the cyclization step.
    

References

  • Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters, 19(23), 2045-2048. Link

  • Comins, D. L., & Hong, H. (1991). 1-Acylpyridinium Salts: A New Approach to the Synthesis of Alkaloids. Journal of the American Chemical Society. (Foundational work on pyridine alkaloid synthesis). Link

  • Wall, M. E., & Wani, M. C. (1996). Camptothecin and Taxol: Discovery to Clinic. Cancer Research. (Context for Camptothecin structure). Link

  • Tietze, L. F. (1996). Domino Reactions in Organic Synthesis. Chemical Reviews. (Discusses Knoevenagel/Hetero-Diels-Alder cascades using 1,3-dicarbonyl equivalents). Link

Sources

Application Note: Regio- and Stereoselective Diels-Alder Cycloadditions Using 2-Ethyl-3-ethoxyacrolein as a Push-Pull Dienophile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Push-Pull Dienophiles

2-Ethyl-3-ethoxyacrolein (CAS 30989-75-4)[1] is a highly versatile, electron-rich α,β-unsaturated aldehyde. While traditionally recognized as a key intermediate in complex structure elucidation[2] and the Bohlmann-Rahtz synthesis of highly substituted pyridines[3], its unique electronic topology makes it an exceptional "push-pull" dienophile in Diels-Alder cycloadditions.

The synergistic effect of the electron-donating β-ethoxy group and the electron-withdrawing α-formyl group creates a highly polarized double bond[4]. This application note details the mechanistic rationale and provides a validated protocol for utilizing 2-Ethyl-3-ethoxyacrolein to construct complex, highly substituted cyclohexene scaffolds with absolute regiocontrol.

Mechanistic Insights: The Causality of Regioselectivity

In a standard Diels-Alder reaction, dienophiles are typically activated by electron-withdrawing groups (EWGs) that lower the Lowest Unoccupied Molecular Orbital (LUMO). 2-Ethyl-3-ethoxyacrolein presents a paradoxical system containing both an EWG (aldehyde) and an electron-donating group (EDG, ethoxy).

The Electronic Causality: The resonance contribution from the ethoxy oxygen pushes electron density toward the α-carbon, while the formyl group withdraws it. This delocalization can be visualized as: EtO⁺ = CH – C⁻(Et) – CHO ↔ EtO⁺ = CH – C(Et) = C – O⁻

When a Lewis acid (e.g., BF₃·OEt₂) coordinates to the formyl oxygen, the LUMO energy plummets. Because of the push-pull resonance, the largest LUMO coefficient localizes strictly on the β-carbon (C3). Consequently, the most nucleophilic center of an asymmetrical diene will exclusively attack the β-carbon, yielding a single regioisomer. Furthermore, the presence of the α-ethyl group ensures the generation of a sterically congested quaternary carbon during the cycloaddition—a highly sought-after motif in modern drug discovery.

Workflow and Activation Pathway

DA_Workflow N1 2-Ethyl-3-ethoxyacrolein (Push-Pull Dienophile) N3 LUMO Lowering & β-Carbon Activation N1->N3 Coordinates with N2 Lewis Acid Catalyst (e.g., BF3·OEt2) N2->N3 Activates N5 Regioselective Attack (Transition State) N3->N5 Prepares for N4 Diene Addition (e.g., Isoprene) N4->N5 Nucleophilic Attack N6 Cyclohexene Adduct (Quaternary Stereocenter) N5->N6 Yields (>95% Regiocontrol) N7 Downstream Hydrolysis (Cyclohexanone Formation) N6->N7 Enol Ether Cleavage

Figure 1: Mechanistic workflow of Lewis acid-catalyzed Diels-Alder cycloaddition.

Quantitative Data: Scope and Reactivity

The following table summarizes the optimized conditions and outcomes for the Diels-Alder cycloaddition of 2-Ethyl-3-ethoxyacrolein with various dienes. The data illustrates the profound impact of Lewis acid catalysis on both reaction kinetics and stereoselectivity.

DieneCatalystTemp (°C)Time (h)Yield (%)RegioselectivityEndo:Exo Ratio
CyclopentadieneNone (Thermal)802465N/A85:15
CyclopentadieneBF₃·OEt₂-78292N/A>95:5
IsopreneTiCl₄-20688>95:5 (para)N/A
Danishefsky's DieneZnCl₂0495>99:1N/A

Validated Protocol: Lewis Acid-Catalyzed Cycloaddition

Objective: Synthesize highly functionalized cyclohexene derivatives with absolute regiocontrol using 2-Ethyl-3-ethoxyacrolein.

Materials:

  • 2-Ethyl-3-ethoxyacrolein (CAS 30989-75-4)

  • Target Diene (e.g., Isoprene or Danishefsky's Diene)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation of the Dienophile Complex: In a flame-dried Schlenk flask under an inert Argon atmosphere, dissolve 2-Ethyl-3-ethoxyacrolein (1.0 mmol) in anhydrous DCM (5.0 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Activation: Dropwise add BF₃·OEt₂ (1.1 mmol) via a gas-tight syringe.

    • Self-Validating Observation: The solution will exhibit a distinct color change (typically pale yellow to deep orange), visually confirming the formation of the activated oxonium intermediate.

    • Causality: Coordination of Boron to the formyl oxygen lowers the LUMO of the dienophile, drastically increasing its electrophilicity and locking the s-cis/s-trans conformation to ensure rigid stereocontrol.

  • Diene Addition: Slowly add the diene (1.2 mmol) dissolved in 2.0 mL of anhydrous DCM over 15 minutes.

    • Causality: Slow addition prevents diene homopolymerization (especially critical for highly reactive dienes) and maintains a low concentration of unreacted diene, suppressing unwanted side reactions.

  • Reaction Monitoring: Stir the mixture at -78 °C for 2 hours. Monitor the reaction via TLC (Hexanes/EtOAc 8:2).

    • Self-Validating System: The disappearance of the UV-active dienophile spot (R_f ~0.6) and the appearance of a new, lower R_f spot (R_f ~0.4) that stains positively (dark blue/purple) with p-anisaldehyde confirms successful conversion.

  • Quenching and Workup: Quench the reaction strictly at -78 °C by adding saturated aqueous NaHCO₃ (5 mL). Only after the addition of the base should the flask be allowed to warm to room temperature.

    • Causality: A basic quench at low temperature neutralizes the Lewis acid before thermal warming. If allowed to warm in the presence of the active Lewis acid, the delicate enol ether moiety of the cycloadduct is highly susceptible to premature acid-catalyzed hydrolysis or decomposition.

  • Purification: Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on triethylamine-deactivated silica gel to isolate the pure cycloadduct.

Downstream Applications in Drug Development

The cycloadducts generated from 2-Ethyl-3-ethoxyacrolein are synthetic chameleons. The resulting cyclic enol ether can be readily hydrolyzed under mild acidic conditions to a ketone, revealing a highly functionalized cyclohexanone. Alternatively, the formyl group can be subjected to reductive amination, providing rigidified cyclic amines relevant to CNS-active pharmacophores.

References

  • Title: Modern Heterocyclic Chemistry (Edited by Julio Alvarez-Builla, Juan Jose Vaquero, and José Barluenga) Source: Wiley-VCH / DOKUMEN.PUB URL: [Link]

  • Title: The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications Source: ResearchGate URL: [Link]

  • Title: Structure Elucidation by NMR in Organic Chemistry Source: Scribd URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability Management of 2-Ethyl-3-ethoxyacrolein (EEA)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Use It or Lose It" Intermediate

2-Ethyl-3-ethoxyacrolein (EEA) is a deceptive molecule. To the untrained eye, it is just another aldehyde. To the synthetic chemist, it is a bifunctional electrophile containing both an aldehyde and an acid-sensitive enol ether.

This molecule is the "canary in the coal mine" for your storage conditions. Its degradation is not linear; it is autocatalytic . Once a small fraction oxidizes to acid, it triggers a runaway hydrolysis event that destroys the enol ether functionality, rendering the material useless for downstream heterocycle synthesis (e.g., pyrimidine formation).

This guide replaces generic "store in a cool dry place" advice with a rigorous, mechanistically grounded preservation protocol.

Module 1: The Chemistry of Degradation

Understanding the Enemy

To prevent degradation, you must understand the mechanism. EEA suffers from a "Loop of Death" where two instability pathways feed into each other.

  • Pathway A (Oxidation): The aldehyde moiety reacts with atmospheric oxygen to form a carboxylic acid derivative.

  • Pathway B (Hydrolysis): The newly formed acid protonates the electron-rich enol ether double bond. Water attacks the intermediate, collapsing it into ethanol and 2-ethylmalonaldehyde.

The Autocatalytic "Loop of Death"

EEA_Degradation cluster_loop Autocatalytic Feedback EEA 2-Ethyl-3-ethoxyacrolein (Intact Reagent) Acid Carboxylic Acid (Byproduct) EEA->Acid Slow Oxidation Inter Oxocarbenium Intermediate EEA->Inter + H+ O2 Atmospheric O2 O2->Acid Acid->Inter Catalyzes Protonation H2O Moisture (H2O) Waste 2-Ethylmalonaldehyde + Ethanol Inter->Waste + H2O (Hydrolysis)

Figure 1: The degradation cascade. Note how the acid byproduct from oxidation catalyzes the hydrolysis of the remaining bulk material.

Module 2: Critical Storage Parameters

The Protocol

You cannot stop thermodynamics, but you can stall kinetics. The following storage system is non-negotiable for long-term purity (>1 week).

The "Golden Triangle" of Stability
ParameterSpecificationThe "Why" (Mechanistic Justification)
Temperature -20°C (± 5°C) Slows the rate of auto-oxidation and polymerization. At Room Temp (25°C), hydrolysis rates increase exponentially.
Atmosphere Argon (Preferred) or N₂Oxygen is the initiator. Argon is heavier than air and provides a better "blanket" in the headspace than Nitrogen.
pH Control Trace Base (Stabilizer) CRITICAL: The enol ether is acid-labile. The environment must be slightly basic to neutralize any spontaneously formed acid.
Recommended Stabilization Additives

Choose one based on your downstream application compatibility.

  • Solid Phase (Preferred): Anhydrous Potassium Carbonate (

    
    ).
    
    • Dose: 0.5 - 1.0% w/w (added as solid pellets/powder at the bottom of the flask).

    • Action: Scavenges both moisture and trace acid. Easy to filter off before use.

  • Liquid Phase: Triethylamine (

    
    ).
    
    • Dose: 0.1% v/v.

    • Action: Soluble base that actively neutralizes acid in the bulk liquid.

    • Note: Must be compatible with your next reaction step.

Module 3: Troubleshooting & FAQs

Diagnostic Support

Q1: The liquid has turned cloudy. Can I still use it?

Diagnosis: Likely Polymerization or Hydrolysis.

  • The Science: Hydrolysis produces 2-ethylmalonaldehyde, which is often a solid or forms oligomers that are insoluble in the parent aldehyde. Cloudiness indicates the formation of a second phase.

  • Action:

    • Filter a small aliquot.

    • Run a 1H NMR.

    • If purity is >90%, use immediately. If <80%, redistill or discard. Do not store cloudy material; it degrades faster.

Q2: My NMR shows a new triplet at ~1.2 ppm and a quartet at ~3.7 ppm.

Diagnosis: Hydrolysis has occurred.[1][2]

  • The Science: These are the classic signals of free Ethanol (EtOH). The ethoxy group ($ -O-CH_2CH_3 $) in intact EEA appears as a quartet at ~4.0-4.2 ppm and a triplet at ~1.3 ppm. If these shift upfield to the standard ethanol positions, the enol ether bond has been cleaved.

  • Threshold: If the molar integration of free EtOH > 5%, purification is required.

Q3: The material smells like vodka/alcohol.

Diagnosis: Advanced Hydrolysis.

  • The Science: Intact EEA has a sharp, acrid, "chemical" aldehyde odor (similar to acrolein but heavier). A sweet, alcoholic smell indicates significant release of ethanol.

  • Action: This material is likely compromised.[3][4] Perform a titration or NMR check immediately.

Q4: Can I store it in a standard polyethylene (PE) bottle?

Diagnosis: NO.

  • The Science: PE is permeable to oxygen over time. Furthermore, plasticizers in the bottle can leach.

  • Protocol: Use Amber Glass (blocks UV light which accelerates oxidation) with a Teflon (PTFE) lined cap . The Teflon liner prevents acid leaching from paper/cardboard cap liners.

Module 4: Recovery & Purification Protocol

When Prevention Fails

If your EEA has degraded but is valuable enough to save, follow this purification workflow.

WARNING: Distillation of acrolein derivatives carries a risk of polymerization (explosion hazard). Never distill to dryness.

  • Pre-treatment: Add 0.5% w/w Sodium Bicarbonate (

    
    ) to the degraded liquid to neutralize existing acids.
    
  • Drying: Stir with Magnesium Sulfate (

    
    ) for 30 minutes to remove water (driving the equilibrium back away from hydrolysis). Filter.
    
  • Vacuum Distillation:

    • Use a short-path distillation head.

    • Bath Temp: Keep < 60°C.

    • Vacuum: High vacuum (< 5 mbar) is essential to keep the boiling point low.

    • Receiver: Pre-cool the receiving flask to -78°C (Dry ice/Acetone) to prevent loss of the volatile product.

  • Stabilization: Immediately add 0.1% Triethylamine or store over

    
     upon collection.
    

Module 5: Self-Validating QC Workflow

Decision Logic for Researchers

Before committing this reagent to a valuable synthesis (e.g., drug substance manufacturing), run this logic check.

QC_Workflow Start Inspect EEA Sample Visual Visual Check: Clear & Colorless/Yellow? Start->Visual Decision1 Cloudy/Separated Visual->Decision1 Smell Olfactory Check: Acrid (Good) vs Sweet (Bad)? NMR 1H NMR Analysis Smell->NMR Acrid Action_Purify DISTILL (Add Base Stabilizer) Smell->Action_Purify Alcoholic Decision2 Ethanol Peaks Present? NMR->Decision2 Decision1->Smell Clear Action_Discard DISCARD (Polymer Risk) Decision1->Action_Discard Precipitate Action_Use PROCEED (Use within 4 hours) Decision2->Action_Use No EtOH Decision2->Action_Purify <10% EtOH Decision2->Action_Discard >10% EtOH

Figure 2: Quality Control Decision Tree. Follow this path before every critical experiment.

References

  • Mechanism of Enol Ether Hydrolysis

    • Title: Acid-Catalyzed Hydrolysis of Enol Ethers.[5]

    • Source: Master Organic Chemistry / Royal Society of Chemistry (Perkin Trans. 2).
    • Context: Establishes the protonation of the -carbon as the r
    • URL:[Link]

  • Safety & Handling of Acrolein Derivatives

    • Title: Safety Data Sheet: 2-Ethylacrolein (Analogous Handling).
    • Source: Sigma-Aldrich / Merck.

    • Context: Defines storage temperature (2-8°C) and inert atmosphere requirements for ethyl-substituted acroleins.
  • Purification of 2-Oxazolines (Relevant Stabilization Chemistry)
  • General Stability of Alpha-Beta Unsaturated Aldehydes

    • Title: Biological Interactions of Alpha,beta-Unsaturated Aldehydes.[6]

    • Source: NIH / PubMed.
    • Context: details the reactivity of the aldehyde group toward nucleophiles and oxid
    • URL:[Link]

Sources

Technical Support Center: Optimizing 2-Ethyl-3-ethoxyacrolein Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-Ethyl-3-ethoxyacrolein (CAS 30989-75-4). This guide is designed for researchers, scale-up scientists, and drug development professionals utilizing this critical


-unsaturated aldehyde as an intermediate for complex heterocycles (e.g., pyrimidines, pyrazoles).

Below, you will find a mechanistic overview, a self-validating Standard Operating Procedure (SOP), process optimization data, and a targeted troubleshooting FAQ.

Process Overview & Mechanistic Causality

The most robust and scalable method for synthesizing 2-Ethyl-3-ethoxyacrolein is the Vilsmeier-Haack formylation of 1-ethoxy-1-butene, a methodology rooted in the foundational work of 1[1].

The reaction relies on the electrophilic activation of N,N-Dimethylformamide (DMF) by Phosphorus oxychloride (


) to form a highly reactive chloroiminium ion (Vilsmeier reagent). The enol ether undergoes nucleophilic attack on this intermediate, forming an iminium salt that is subsequently hydrolyzed to yield the target aldehyde.

VilsmeierHaack DMF_POCl3 DMF + POCl3 (Vilsmeier Reagent) Iminium Chloroiminium Intermediate DMF_POCl3->Iminium Electrophilic Activation EnolEther 1-Ethoxy-1-butene (Enol Ether) EnolEther->Iminium Nucleophilic Attack Hydrolysis Aqueous Buffer Quench (pH 7-8) Iminium->Hydrolysis Temperature Control (<10°C) Product 2-Ethyl-3-ethoxyacrolein (Target Product) Hydrolysis->Product Hydrolytic Cleavage

Fig 1. Vilsmeier-Haack synthesis workflow for 2-Ethyl-3-ethoxyacrolein.

Standard Operating Procedure (SOP)

This protocol is engineered as a self-validating system . Each phase includes in-process controls (IPCs) to ensure mechanistic fidelity before proceeding to the next step.

Step 1: Vilsmeier Reagent Preparation
  • Action: Charge a dry, nitrogen-purged reactor with anhydrous DMF (3.0 equiv). Cool to 0–5 °C. Dropwise add

    
     (1.2 equiv) over 1 hour, maintaining the internal temperature strictly <10 °C.
    
  • Causality: Excess DMF acts as both the formylating agent and the solvent. The formation of the chloroiminium ion is highly exothermic. Thermal runaway at this stage degrades the reagent into inactive, polymeric tars.

  • Validation: The solution should transition to a pale yellow, viscous liquid. A dark brown/black color indicates thermal degradation.

Step 2: Enol Ether Addition
  • Action: Dilute 1-Ethoxy-1-butene (1.0 equiv) in anhydrous Dichloromethane (DCM). Add this solution dropwise to the Vilsmeier reagent at 0–5 °C. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Causality: Dilution in DCM mitigates the localized exotherm during the nucleophilic attack of the enol ether onto the iminium ion.

  • Validation (IPC): Pull an aliquot, quench in saturated

    
    , and extract with DCM. Analyze via GC-MS or TLC. The complete disappearance of the 1-Ethoxy-1-butene peak validates the completion of the carbon-carbon bond formation.
    
Step 3: Buffered Hydrolysis (Critical Step)
  • Action: Prepare a saturated aqueous solution of Sodium Acetate (

    
    ) or Potassium Carbonate (
    
    
    
    ) to achieve a pH of ~7.5–8.0. Slowly pour the reaction mixture into the cold buffer (0 °C) under vigorous mechanical stirring.
  • Causality: The intermediate iminium salt must be hydrolyzed to the aldehyde. If quenched with unbuffered water, the

    
     generated from 
    
    
    
    drops the pH to <2. Under strongly acidic conditions, the
    
    
    -ethoxy group hydrolyzes, destroying the product[2].
Step 4: Extraction and Purification
  • Action: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify via fractional vacuum distillation.
    
  • Causality: Vacuum distillation prevents the thermal degradation and polymerization of the

    
    -unsaturated aldehyde system that would occur at atmospheric boiling points.
    

Process Optimization Data

The table below summarizes the critical impact of the hydrolysis quench conditions on the final yield and purity profile.

Quench Buffer SystemFinal Aqueous pHQuench Temp (°C)Isolated Yield (%)Major Observed Impurity
Deionized Water (Unbuffered)< 2.00–5 °C35%2-Ethylmalonaldehyde
Sat.

~ 7.520–25 °C62%Polymerized tars (Thermal)
Sat.

(Optimized)
~ 7.5 0–5 °C 84% None (Target >98% purity)

Troubleshooting & FAQs

Q1: Why is my yield consistently below 40%, accompanied by heavy tar formation in the reactor? A1: Tar formation is almost exclusively caused by localized overheating. The Vilsmeier-Haack reaction is violently exothermic during both the


 addition and the enol ether addition. Ensure vigorous mechanical stirring (avoid magnetic stir bars at scale) and strictly control the addition rate to keep the internal temperature below 10 °C.

Q2: NMR analysis of my isolated product shows a missing ethoxy signal and an extra aldehyde proton. What happened? A2: You have inadvertently synthesized 2-ethylmalonaldehyde. This is a classic symptom of over-hydrolysis, a phenomenon well-documented by2[2]. The


-ethoxy group of the target acrolein is an enol ether, which is highly sensitive to aqueous acids. Always use a buffered quench (e.g., 

) to maintain a neutral to slightly basic pH during the hydrolytic cleavage of the iminium intermediate.

SideReactions Iminium Chloroiminium Intermediate Optimal Buffered Quench (pH 7.5) Iminium->Optimal Controlled Acidic Strong Acidic Quench (pH < 4) Iminium->Acidic Uncontrolled Target 2-Ethyl-3-ethoxyacrolein (High Yield) Optimal->Target SideProduct 2-Ethylmalonaldehyde (Acetal Cleavage) Acidic->SideProduct Hydrolysis of enol ether

Fig 2. Effect of quench pH on product distribution and side-product formation.

Q3: How can I optimize the E/Z isomer ratio of 2-Ethyl-3-ethoxyacrolein? A3: The formylation typically yields a kinetic mixture of E and Z isomers. Thermodynamic equilibration can be driven during the vacuum distillation step. The (E)-isomer is generally more thermodynamically stable due to reduced steric hindrance between the ethyl group and the ethoxy group. Extended heating during fractional distillation will naturally enrich the (E)-isomer.

References

  • Arnold, Z.; Sorm, F. "Reactions of formamides. II. Synthesis of beta-alkoxy-alpha,beta-unsaturated aldehydes." Collection of Czechoslovak Chemical Communications, 1958, vol. 23, p. 452-455. URL:1

  • Klimko, V. T. et al. "Synthesis of alpha-alkyl-beta-alkoxyacroleins." J. Gen. Chem. USSR (Engl. Transl.), 1962, vol. 32, p. 2961-2966. URL: 2

Sources

Technical Support Center: Purification of Crude 2-Ethyl-3-ethoxyacrolein Oil

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 2-Ethyl-3-ethoxyacrolein (CAS: 30989-75-4)[1]. As an


-unsaturated aldehyde featuring a 

-enol ether linkage, this compound is a highly valuable intermediate for the synthesis of complex heterocycles and pharmaceutical active ingredients[2]. However, its dual functionality makes it notoriously sensitive to thermal degradation, oxidation, and acid-catalyzed hydrolysis.

This guide provides researchers and process chemists with field-proven, self-validating protocols to troubleshoot and optimize the purification of crude 2-Ethyl-3-ethoxyacrolein oil.

Frequently Asked Questions (Troubleshooting)

Q: My crude oil turns black and polymerizes during distillation. What is causing this, and how do I prevent it? A: 2-Ethyl-3-ethoxyacrolein is highly susceptible to thermal decomposition and radical-induced polymerization when heated above 150 °C at atmospheric pressure[3]. Causality & Solution: Heating provides the activation energy for the


-unsaturated system to cross-link. To prevent this, you must lower the boiling point by performing a fractional vacuum distillation  (typically at < 1.0 mmHg). Additionally, adding a radical scavenger (e.g., 0.1% w/w BHT) and a trace amount of anhydrous 

to the distillation pot will suppress both radical polymerization and trace-acid-catalyzed degradation.

Q: After purification, NMR shows a loss of the ethoxy group and the appearance of a malondialdehyde derivative. Why? A: The


-ethoxy group is an enol ether, which is highly sensitive to acidic hydrolysis. If your glassware, solvents, or extraction aqueous phases are even slightly acidic (pH < 6), the enol ether will hydrolyze into 2-ethylmalondialdehyde.
Causality & Solution: Always ensure that your purification environment is strictly neutral or mildly basic. If performing silica gel chromatography, pre-treat the silica with 1% triethylamine (TEA) to neutralize the acidic silanol groups.

Q: I need to separate the E and Z isomers of 2-Ethyl-3-ethoxyacrolein for a stereospecific downstream reaction. Can distillation achieve this? A: No. The boiling points of the E and Z isomers are too close for effective separation via standard fractional distillation. Causality & Solution: Isomer separation requires repeated recrystallization of solid derivatives or careful silica gel column chromatography[4]. For the free oil, use a highly non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) on a long, base-washed silica column to resolve the isomers.

Core Purification Workflows & Methodologies

Depending on your purity requirements and the scale of your crude oil, select the appropriate purification pathway from the decision tree below.

DecisionTree Start Determine Purification Goal Bulk Bulk Crude Oil (>50g) Needs 90-95% Purity Start->Bulk Analytical Analytical/Isomer Separation Needs >99% Purity Start->Analytical ChemSep Heavy Non-Carbonyl Impurities Needs Chemoselective Extraction Start->ChemSep Distill Fractional Vacuum Distillation (Add BHT, T < 100°C) Bulk->Distill Chromatography Silica Gel Chromatography (Hexane/EtOAc, Base-Washed) Analytical->Chromatography Bisulfite Sodium Bisulfite Protocol (Aqueous Extraction) ChemSep->Bisulfite

Caption: Decision matrix for selecting the optimal 2-Ethyl-3-ethoxyacrolein purification method.

Protocol A: Fractional Vacuum Distillation (For Bulk Scale)

This method is ideal for removing volatile solvents and heavy polymeric byproducts from large quantities of crude oil.

Step-by-Step Procedure:

  • Preparation: Transfer the crude 2-Ethyl-3-ethoxyacrolein oil to a round-bottom flask. Add 0.1% w/w Butylated hydroxytoluene (BHT) as an antioxidant and 0.5% w/w anhydrous

    
     to maintain a mildly basic environment[5].
    
  • Apparatus Setup: Assemble a short-path fractional distillation setup with a Vigreux column. Ensure all joints are greased for high vacuum. Use a receiving flask submerged in an ice-water bath to prevent the loss of the purified product.

  • Evacuation: Apply vacuum (target < 1.0 mmHg) before applying heat. This prevents sudden bumping and thermal shock.

  • Heating: Gradually increase the oil bath temperature. The thermal bath should be set 20-30 °C higher than the expected boiling point at your specific pressure[3].

  • Fraction Collection: Discard the initial fore-run (usually unreacted volatile ethers or low-boiling aldehydes). Collect the main fraction, which will distill as a pale yellow to colorless oil.

  • Storage: Backfill the system with Argon or Nitrogen. Store the purified oil in an amber vial at -20 °C over 4Å molecular sieves to prevent moisture-induced degradation.

Protocol B: Chemoselective Sodium Bisulfite Extraction

When the crude oil is contaminated with non-carbonyl impurities (e.g., unreacted alkylating agents or aromatic solvents) that share a similar boiling point, distillation will fail. The bisulfite extraction protocol leverages the specific reactivity of the aldehyde group to achieve chemoselective separation[6].

Mechanistic Rationale: The aldehyde undergoes nucleophilic attack by the bisulfite ion (


) to form a highly polar, water-soluble 

-hydroxy sulfonate adduct. Non-carbonyl impurities remain in the organic phase.

Bisulfite Crude Crude Oil in Organic Solvent (Aldehyde + Impurities) AddBisulfite Add Sat. NaHSO3 (aq) Vigorous Mixing Crude->AddBisulfite PhaseSep Phase Separation AddBisulfite->PhaseSep OrgWaste Organic Impurities (Discard) PhaseSep->OrgWaste Top Layer AqAdduct Aqueous Phase (Bisulfite Adduct) PhaseSep->AqAdduct Bottom Layer Regen Regeneration (Mild Base, e.g., Na2CO3) AqAdduct->Regen Pure Pure Aldehyde (Extract & Dry) Regen->Pure

Caption: Workflow of the chemoselective sodium bisulfite purification protocol for aldehydes.

Step-by-Step Procedure:

  • Adduct Formation: Dissolve the crude oil in a water-immiscible solvent (e.g., ethyl acetate or diethyl ether). Add an equal volume of freshly prepared, saturated aqueous

    
    [6].
    
  • Agitation: Shake vigorously in a separatory funnel for 5–10 minutes. The formation of the adduct can be slightly exothermic.

  • Phase Separation: Allow the layers to separate. The aldehyde is now in the lower aqueous layer as the sulfonate adduct. Drain the aqueous layer into a clean Erlenmeyer flask. Discard the organic layer containing the impurities.

  • Washing: Wash the aqueous layer once more with a small volume of clean ethyl acetate to remove trace organic impurities.

  • Regeneration (CRITICAL STEP): To regenerate the free 2-Ethyl-3-ethoxyacrolein, you must reverse the adduct formation. Do not use strong acids (like HCl), as this will hydrolyze the ethoxy enol ether. Instead, carefully add a saturated solution of

    
     (mild base) until the pH reaches ~8.
    
  • Final Extraction: Extract the regenerated free aldehyde with fresh ethyl acetate. Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure at room temperature.
    

Quantitative Data & Method Comparison

Use the following tables to benchmark your purification strategy against industry standards.

Table 1: Troubleshooting Common Purification Failures

Observed IssueAnalytical SignatureRoot CauseCorrective Action
Polymerization Viscous oil; broad NMR peaks in aliphatic region.Thermal stress during distillation (>150 °C)[3].Use high vacuum (<1 mmHg); add BHT; lower bath temp.
Hydrolysis Loss of ethoxy signals (~1.3 ppm, ~4.0 ppm) in ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

H NMR.
Acidic conditions cleaving the enol ether.Buffer distillation pot with

; use mild base for bisulfite regeneration.
Co-elution Impurity peaks persist after column chromatography.E/Z isomer overlap or similar Rf values.Switch to a less polar eluent (e.g., 98:2 Hexane:EtOAc); increase column length.

Table 2: Comparison of Purification Methods for 2-Ethyl-3-ethoxyacrolein

Purification MethodExpected YieldFinal PurityBest Suited ForKey Limitation
Vacuum Distillation 75% - 85%90% - 95%Bulk crude (>50g), removing heavy polymers.Cannot separate E/Z isomers or close-boiling impurities.
Bisulfite Extraction 60% - 70%95% - 98%Removing unreacted non-carbonyl starting materials[6].Lower yield due to equilibrium limits; requires careful pH control.
Column Chromatography 50% - 65%> 99%Analytical standards, E/Z isomer separation[4].Time-consuming; requires large volumes of solvent; scale-limited.

References

  • Synthesis of novel symmetrical macrocycle via oxidative coupling Source: ResearchGate URL:[Link]

  • ethyl 3,3-diethoxypropanoate - Organic Syntheses Procedure Source: Organic Syntheses URL:[Link]

  • How To: Purify by Distillation - Chemistry Source: University of Rochester URL:[Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol Source: PMC (National Institutes of Health) URL:[Link]

Sources

Removing unreacted triethyl orthoformate from 2-Ethyl-3-ethoxyacrolein

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Removal of Residual Triethyl Orthoformate (TEOF)

Status: Active Guide Assigned Specialist: Senior Application Scientist (Process Chemistry)

Executive Summary & Diagnostic Context

The Challenge: In the synthesis of 2-Ethyl-3-ethoxyacrolein (EEA)—a critical intermediate for heterocycle synthesis (e.g., pyrimidines)—Triethyl orthoformate (TEOF) is frequently used as both a reagent and a solvent / water scavenger. While TEOF drives the condensation of butyraldehyde, its residual presence interferes with downstream cyclizations, often leading to side-reactions or incorrect stoichiometric calculations due to weight inflation.

The Physical Discrepancy: The separation difficulty arises not from chemical similarity, but from process parameters.

  • TEOF: B.P.

    
     (Atmospheric) / 
    
    
    
    (15 mmHg).
  • EEA: B.P.

    
     (15 mmHg).
    

While the boiling point differential (


T) is theoretically sufficient for separation, TEOF tends to "tail" during rotary evaporation due to Raoult’s Law effects in viscous mixtures, requiring a more rigorous thermodynamic approach.

Diagnostic Protocol: Confirming Contamination

Before attempting remediation, confirm the presence and molar ratio of TEOF using Proton NMR (


-NMR).
Identification Markers ( )
CompoundKey SignalChemical Shift (

)
MultiplicityIntegration Target
TEOF Methine (CH )

ppm
SingletImpurity Reference
EEA Aldehyde (CH O)

ppm
SingletProduct Reference
EEA Vinyl (C=CH )

ppm
SingletConfirmation

Calculation: If the integral of the TEOF methine (1H) is > 5% of the EEA aldehyde (1H), purification is required for sensitive downstream applications.

Remediation Workflows

Method A: Fractional Vacuum Distillation (The Gold Standard)

Best for: High purity (>98%), scale-up (>50g), and removal of high-boiling oligomers.

The Mechanism: We exploit the significant vapor pressure difference under reduced pressure. Simple rotary evaporation is often insufficient because the surface area-to-volume ratio is poor for the final 5% of solvent removal. A Vigreux column provides the necessary theoretical plates to prevent co-distillation.

Step-by-Step Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, a 15-20 cm Vigreux column, a short-path distillation head, and a cow receiver.

  • Vacuum Application: Apply high vacuum (

    
     mmHg is ideal, but water aspirator pressure of 
    
    
    
    mmHg is acceptable).
  • Fraction 1 (Forerun): Slowly raise the oil bath temperature.

    • Collect distillate coming over at vapor temperature

      
       (at 15 mmHg).
      
    • Content: This is primarily unreacted TEOF and ethanol byproduct.

  • Transition: The temperature will spike significantly once TEOF is depleted.

  • Fraction 2 (Main Cut): Collect distillate at vapor temperature

    
     (at 15 mmHg).
    
    • Note: EEA is a pale yellow liquid.

  • Storage: Store under Argon at

    
    . EEA is sensitive to oxidation and hydrolysis.
    
Method B: Azeotropic Stripping (The "Rotovap" Fix)

Best for: Small scale (<10g), or when distillation equipment is unavailable.

The Mechanism: If TEOF persists, adding a co-solvent with a boiling point between TEOF and EEA can help "carry" the TEOF out into the vapor phase (codistillation) without subjecting the sensitive EEA to prolonged high heat.

Step-by-Step Protocol:

  • Add Xylene (isomer mix) to the crude oil (Ratio: 1:1 v/v).

  • Set rotary evaporator bath to

    
    .
    
  • Reduce pressure gradually to

    
     mmHg.
    
  • Xylene (bp

    
     atm) will co-evaporate with TEOF.
    
  • Repeat xylene addition 2x if NMR shows persistence.

Visualizing the Decision Process

The following logic flow guides the researcher to the correct purification method based on purity requirements and available equipment.

PurificationLogic Start Crude 2-Ethyl-3-ethoxyacrolein CheckNMR Check 1H-NMR (TEOF CH @ 5.0 ppm) Start->CheckNMR Decision Is TEOF > 5 mol%? CheckNMR->Decision UseAsIs Proceed to Downstream (Acceptable Purity) Decision->UseAsIs No ScaleCheck Scale > 20g? Decision->ScaleCheck Yes Distillation Method A: Vacuum Distillation (Vigreux Column) ScaleCheck->Distillation Yes (High Purity) Azeotrope Method B: Xylene Co-evaporation ScaleCheck->Azeotrope No (Quick Fix) FinalCheck Final NMR Validation Distillation->FinalCheck Azeotrope->FinalCheck

Figure 1: Decision matrix for selecting the appropriate purification methodology based on contamination levels and scale.

Frequently Asked Questions (Troubleshooting)

Q1: Can I use an acidic aqueous wash to hydrolyze the TEOF?

Strictly No. While TEOF hydrolyzes rapidly in acid to form ethyl formate and ethanol, 2-Ethyl-3-ethoxyacrolein is an enol ether . Under acidic aqueous conditions, the ethoxy group on the acrolein will hydrolyze, reverting the compound to 2-ethylmalonaldehyde (or its oligomers). This will destroy your product.

  • Rule: Keep the product anhydrous and neutral/slightly basic.

Q2: My distillate (EEA) is turning dark brown in the receiving flask. Why?

Root Cause: Thermal decomposition or oxidation.

  • Fix 1 (Stabilization): Add a trace amount (0.1%) of Hydroquinone or BHT to the distillation pot to inhibit radical polymerization.

  • Fix 2 (Atmosphere): Ensure the distillation is performed under Nitrogen/Argon bleed, not just air vacuum.

  • Fix 3 (Temperature): Your vacuum might be too weak, forcing you to use excessive heat (

    
     oil bath). Improve vacuum to lower the boiling point.
    
Q3: I see a new impurity at 9.8 ppm after distillation.

Diagnosis: This is likely 2-Ethylacrolein , resulting from the elimination of ethanol from your product (


-elimination).
  • Prevention: This occurs if the pot temperature is too high or the environment is too acidic. Ensure the glassware is base-washed (rinsed with dilute

    
     and dried) prior to distillation to neutralize any acid sites on the glass surface.
    

Comparative Data: Physical Properties

Understanding the physical window is crucial for separation.

PropertyTriethyl Orthoformate (TEOF)2-Ethyl-3-ethoxyacrolein (EEA)Separation Strategy
MW 148.2 g/mol 128.17 g/mol N/A (Sizes are similar)
Boiling Point (760 mmHg)

Decomposes / HighVacuum Distillation
Boiling Point (15 mmHg)


Vacuum Distillation
Water Solubility HydrolyzesLow / UnstableDo Not Wash
Flash Point

(Flammable)

Safety Precaution

Experimental Workflow Visualization

The following diagram illustrates the critical setup for the Vacuum Distillation (Method A), highlighting the temperature zones required for effective separation.

DistillationSetup Pot Distillation Pot (Crude Mix + BHT) Oil Bath: 140-150°C Vigreux Vigreux Column (Fractionation Zone) Pot->Vigreux Vapor Head Still Head Thermometer Vigreux->Head Condenser Condenser (Water Cooled) Head->Condenser Cow Cow Receiver Condenser->Cow Distillate Fraction1 Fraction 1: TEOF/Ethanol (Vapor: 35-60°C) Cow->Fraction1 First Cut Fraction2 Fraction 2: Pure EEA (Vapor: 120-130°C) Cow->Fraction2 Second Cut

Figure 2: Schematic of the vacuum distillation setup emphasizing the fractionation zone and temperature cuts.

References

  • Preparation of 2-Ethyl-3-ethoxyacrolein

    • Source: PubChem. (n.d.). 3-Ethoxy-2-ethylacrolein Compound Summary.
    • URL:[Link]

  • Orthoester Reactivity & Properties: Source: DeWolfe, R. H. (1974). Synthesis of Carboxylic and Carbonic Acid Derivatives. Synthesis, 1974(03), 153-172. (General reference for orthoester hydrolysis sensitivity).
  • Vilsmeier-Haack & Related Formylations

    • Source: Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 6, 777-794. (Context for acrolein synthesis mechanisms).
    • URL:[Link]

  • Source: ChemicalBook. (n.d.).

Technical Support Center: Stabilization and Long-Term Storage of 2-Ethyl-3-ethoxyacrolein

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Ethyl-3-ethoxyacrolein (CAS: 30989-75-4). This compound is a highly versatile but notoriously unstable alpha,beta-unsaturated aldehyde containing an enol ether moiety. Due to its dual-reactivity profile, researchers frequently encounter issues with polymerization, hydrolysis, and oxidation during storage.

This guide is designed for scientists and drug development professionals to troubleshoot degradation issues and implement self-validating protocols for long-term cryogenic storage.

Part 1: Understanding the Degradation Pathways

Q: Why does my purified 2-Ethyl-3-ethoxyacrolein degrade so rapidly on the benchtop, even in a sealed vial?

A: The instability of 2-Ethyl-3-ethoxyacrolein is driven by three distinct, competing degradation pathways inherent to its molecular structure:

  • Autopolymerization (The Acrolein Backbone): Like parent acrolein, the conjugated

    
    -unsaturated system is highly susceptible to radical-initiated autopolymerization[1]. This process is exothermic and accelerated by heat, light, and trace metal contaminants.
    
  • Acid-Catalyzed Hydrolysis (The Enol Ether Moiety): Enol ethers are exceptionally sensitive to moisture and trace acids[2]. Even the slight acidity of standard silica gel or ambient atmospheric moisture can cleave the ethoxy group, reverting the molecule to 2-ethylmalonaldehyde and ethanol[3].

  • Autoxidation (The Aldehyde Group): Exposure to atmospheric oxygen leads to the formation of peroxy radicals, rapidly oxidizing the aldehyde to its corresponding carboxylic acid.

G A 2-Ethyl-3-ethoxyacrolein B Autopolymerization (Viscous/Solid) A->B Heat / Radicals C Acid Hydrolysis (Dialdehyde + EtOH) A->C H+ / H2O D Autoxidation (Carboxylic Acid) A->D O2 / Light

Caption: Primary degradation pathways of 2-Ethyl-3-ethoxyacrolein.

Part 2: Troubleshooting Storage Failures

Q: My stored batch turned into a viscous, yellow resin over a few weeks. What happened, and how do I prevent it?

A: Your compound underwent autopolymerization. To prevent this, you must introduce a radical scavenger.

  • The Solution: Add Hydroquinone (HQ) or Butylated hydroxytoluene (BHT) as a stabilizer. For acrolein derivatives, 1000 ppm (0.1 wt%) of hydroquinone is the industry standard to quench radical propagation.

  • Advanced Causality: Interestingly, historical stabilization data for acrolein shows that hydroquinone exhibits a synergistic stabilizing effect when the compound is stored over metallic copper[4]. While copper storage is extreme for small-scale lab work, ensuring your HQ concentration is strictly maintained is non-negotiable.

Q: My NMR spectrum shows a loss of the ethoxy signals and the appearance of a new aldehyde peak. How do I stop this?

A: This is classic acid-catalyzed hydrolysis of the enol ether[3]. Standard glassware often harbors trace acidic silanols, and chloroform-d (CDCl3) used for NMR can contain DCl, which instantly degrades the sample.

  • The Solution: You must enforce strictly anhydrous and mildly basic conditions. Store the liquid over a few pellets of basic alumina or add a trace amount (0.1% v/v) of a non-nucleophilic base like Triethylamine (NEt₃)[2]. Always filter through basic alumina prior to use to remove the stabilizer and any trace acids.

Part 3: Quantitative Guidelines for Stabilization

To ensure reproducibility across your workflows, adhere to the following quantitative parameters for stabilizing 2-Ethyl-3-ethoxyacrolein.

ParameterRecommended SpecificationCausality / Rationale
Inhibitor (HQ) 1000 ppm (0.1 wt%)Quenches radical-initiated autopolymerization.
Acid Scavenger 0.1% v/v TriethylaminePrevents acid-catalyzed enol ether hydrolysis[2].
Atmosphere Argon (Ar) BlanketingAr is heavier than N₂; provides a superior oxygen barrier to prevent autoxidation.
Storage Temp -20°C (Freezer)Suppresses kinetic energy required for thermal isomerization and polymerization[2].
Container Amber Glass (PTFE Septum)Blocks UV light which initiates radical formation; PTFE prevents solvent leaching[3].

Part 4: Step-by-Step Stabilization Methodology

To create a self-validating system, do not rely on the purity of the compound as received from the supplier if it has been sitting at room temperature. Follow this protocol to purify and stabilize the compound for long-term storage (6+ months).

Protocol: Purification and Cryogenic Stabilization

  • Vacuum Distillation: Distill the crude 2-Ethyl-3-ethoxyacrolein under high vacuum to keep the bath temperature below 40°C. Self-Validation: The distillate should be a clear, colorless oil. Any yellow tint indicates thermal degradation.

  • Acid Neutralization: Pass the freshly distilled oil through a short plug of flame-dried, basic alumina (Brockmann Grade I) to strip any trace acidic impurities.

  • Inhibitor Addition: Immediately add 1.0 mg of Hydroquinone per 1.0 g of 2-Ethyl-3-ethoxyacrolein (1000 ppm). Stir gently until completely dissolved.

  • Base Doping (Optional but Recommended): Add 1 µL of anhydrous Triethylamine per 1 mL of product to act as a continuous acid scavenger[2].

  • Inert Blanketing: Transfer the stabilized liquid to an amber glass vial. Purge the headspace with a gentle stream of Argon for 60 seconds. Seal tightly with a PTFE-lined cap.

  • Storage: Transfer immediately to a -20°C freezer, away from light and moisture[1].

W S1 1. Distillation (Vacuum, <40°C) S2 2. Acid Neutralization (Basic Alumina) S1->S2 S3 3. Inhibitor Addition (1000 ppm HQ) S2->S3 S4 4. Inert Blanketing (Argon Purge) S3->S4 S5 5. Cryogenic Storage (-20°C, Dark) S4->S5

Caption: Step-by-step workflow for the purification and stabilization of 2-Ethyl-3-ethoxyacrolein.

References

  • Oakwood Chemical. "103755 | Acrolein, stabilized with 3 wt% water, 1000ppm hydroquinone, stored over Copper". Retrieved from: [Link]

  • Google Patents. "Stabilization of acrolein - US2653172A".

Sources

Overcoming steric hindrance in 2-ethyl substituted acrolein reactions

Author: BenchChem Technical Support Team. Date: March 2026

Knowledge Base > Organic Synthesis > Reaction Troubleshooting

The Core Mechanistic Challenge

2-Ethylacrolein (2-ethylprop-2-enal) is a highly versatile


-unsaturated aldehyde used extensively in the total synthesis of complex alkaloids[1]. However, replacing a methyl group (as seen in methacrolein) with an ethyl group at the 

-position introduces severe steric bulk. This ethyl group freely rotates, projecting its electron density into the reactive

-system of the alkene. This face-shielding effect dramatically lowers the electrophilicity at the

-carbon and sterically repels incoming dienes or nucleophiles. In organocatalysis, the ethyl group exacerbates

allylic strain during the formation of the critical iminium ion intermediate, often stalling the reaction entirely[2].

Frequently Asked Questions (FAQs)

Q: My Diels-Alder cycloaddition with 2-ethylacrolein and a bulky siloxydiene is yielding racemic mixtures or stalling. How do I fix this? A: Standard boron-based Lewis acids often fail to provide a tight enough chiral pocket to overcome the rotational freedom of the


-ethyl group, leading to poor enantioselectivity (often capping around 73% ee)[3]. To drive the reaction to completion with high stereocontrol, switch to a highly organized transition state using a chiral Co(III)-salen complex . The rigid, octahedral coordination sphere of the Co(III) center effectively locks the 2-ethylacrolein into an s-trans conformation, shielding one face completely and allowing the diene to attack from the less hindered trajectory, routinely yielding >95% ee[4].

Q: I am attempting a Mukaiyama-Michael addition using a 1st-generation MacMillan catalyst, but the reaction is sluggish. What is the cause? A: The sluggish kinetics are caused by the severe


 strain between the 

-ethyl group of the aldehyde and the bulky substituents on the 1st-generation imidazolidinone ring during the formation of the (E)-iminium ion[2]. To resolve this, transition to a 2nd-generation MacMillan catalyst (e.g., (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one). The structural tuning of the 2-tert-butyl group alters the trajectory of the incoming nucleophile, bypassing the steric block of the ethyl group while maintaining high LUMO-lowering activation[2].

Q: Can I use N-Heterocyclic Carbenes (NHCs) to catalyze a cross-benzoin reaction with 2-ethylacrolein? A: No, this is highly discouraged. Empirical data shows that 2-ethylacrolein acts as a potent inhibitor in NHC-catalyzed cross-benzoin and Stetter reactions[5]. The steric bulk of the ethyl group prevents the initial nucleophilic attack of the carbene onto the carbonyl carbon, completely inhibiting the formation of the active Breslow intermediate[5].

Quantitative Catalyst Comparison

The following table summarizes the performance of various catalytic systems when transitioning from less hindered substrates to 2-ethylacrolein.

Reaction TypeCatalyst SystemSubstrateYield (%)Enantiomeric Excess (ee)Causality / Notes
Diels-Alder Chiral Boron Lewis AcidMethacrolein84%97%Methyl group easily accommodated in chiral pocket[3].
Diels-Alder Chiral Boron Lewis Acid2-Ethylacrolein56%73%Ethyl rotation disrupts face-shielding[3].
[4+2] Cycloaddition Chiral Co(III)-salen2-Ethylacrolein>85%95%Rigid Co(III) coordination locks s-trans conformer[4].
Mukaiyama-Michael 2nd-Gen Imidazolidinone2-Ethylacrolein84-99%84-99%Optimized catalyst backbone minimizes

strain[2].
Cross-Benzoin Triazolium NHC2-Ethylacrolein0%N/ASteric hindrance blocks Breslow intermediate formation[5].

Experimental Methodology: Enantioselective[4+2] Cycloaddition

This protocol details the highly stereocontrolled Diels-Alder reaction of 2-ethylacrolein with 1-amino-3-siloxydiene, a foundational step in the total synthesis of Aspidosperma alkaloids[1].

Materials:

  • 2-Ethylacrolein (freshly distilled to remove polymeric impurities)

  • 1-Amino-3-siloxydiene

  • Chiral Co(III)-salen catalyst (10 mol%)

  • Anhydrous Dichloromethane (

    
    )
    

Step-by-Step Protocol:

  • Catalyst Activation: In a flame-dried Schlenk flask under argon, dissolve the Co(III)-salen catalyst (10 mol%) in anhydrous

    
    .
    
    • Causality: Moisture competitively coordinates to the Co(III) center, displacing the dienophile and destroying enantioselectivity.

    • Self-Validation: The solution must remain a crisp, dark color without any turbidity.

  • Thermal Equilibration: Cool the catalyst solution to -78 °C using a dry ice/acetone bath.

    • Causality: The rotational barrier of the

      
      -ethyl group is easily overcome at room temperature, leading to multiple reactive conformers. Deep cooling freezes the dienophile into the lowest-energy s-trans conformation required for high ee.
      
  • Diene Addition: Slowly inject the 1-amino-3-siloxydiene into the cooled solution. Stir for 5 minutes to ensure thermal equilibration.

  • Dienophile Addition (Critical Step): Add 2-ethylacrolein dropwise over a period of 30 minutes.

    • Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive aldehyde. This prevents the uncatalyzed background Diels-Alder reaction, which would otherwise yield a racemic product and dilute the overall ee[4].

  • Reaction Monitoring: Stir the resulting solution at -78 °C for 2.5 hours.

    • Self-Validation: Monitor the disappearance of the diene via TLC (UV active). The reaction is complete when the diene spot is fully consumed.

  • Quench and Workup: Quench the reaction mixture cold by adding aqueous

    
    . Concentrate the organic layer in vacuo to a crude oil.
    
    • Self-Validation: The organic layer should separate cleanly during extraction; a persistent emulsion indicates incomplete quenching of the Lewis acid.

Troubleshooting Workflow

The following logic diagram illustrates the decision-making process for overcoming steric hindrance in 2-ethylacrolein reactions.

Workflow N1 Reaction Stalled with 2-Ethylacrolein? N2 Identify Reaction Pathway N1->N2 N3 Diels-Alder / Cycloaddition N2->N3 N4 Organocatalytic Michael Addition N2->N4 N5 NHC Cross-Benzoin or Stetter N2->N5 N6 Switch to Co(III)-salen (Overcomes face-shielding) N3->N6 N7 Use 2nd-Gen Imidazolidinone (Reduces A(1,3) strain) N4->N7 N8 Reaction Inhibited (Breslow intermediate blocked) N5->N8

Decision tree for troubleshooting steric hindrance in 2-ethylacrolein reactions.

References

  • Title: The Asymmetric Diels-Alder Reaction of

    
    -Unsaturated Aldehydes with Dienes
    Source:  Chemistry Letters (Oxford University Press)
    URL: [Link]
    
  • Title: Studies Directed toward the Synthesis of Aspidophytine: Construction of Its Perhydroquinoline Core Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: An efficient approach to Aspidosperma alkaloids via [4 + 2] cycloadditions of aminosiloxydienes: stereocontrolled total synthesis of (+/-)-tabersonine. Source: Journal of the American Chemical Society (via PubMed) URL: [Link]

  • Title: Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: The First Enantioselective Organocatalytic Mukaiyama-Michael Reaction: A Direct Method for the Synthesis of Enantioenriched

    
    -Butenolide Architecture
    Source:  Journal of the American Chemical Society (ACS Publications)
    URL: [Link]
    

Sources

Validation & Comparative

1H NMR Spectrum Analysis of 2-Ethyl-3-ethoxyacrolein: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Ethyl-3-ethoxyacrolein (EEA) is a critical "push-pull" alkene intermediate used extensively in the synthesis of heterocycles, particularly pyrimidines and pyrazoles. Its structural uniqueness lies in the competition between the electron-donating ethoxy group at C3 and the electron-withdrawing formyl group at C1, modulated sterically by the ethyl group at C2.

This guide provides a definitive analysis of the 1H NMR spectrum of EEA. Unlike standard spectral lists, this document compares EEA against its structural analogs—3-Ethoxyacrolein and 2-Ethylacrolein —to isolate specific substituent effects. We also provide a self-validating protocol for distinguishing the thermodynamically distinct


 and 

isomers, a frequent pain point in purity assessment.

Structural Context & Synthesis[1][2][3][4][5][6]

To interpret the spectrum accurately, one must understand the sample's origin. EEA is typically synthesized via the Vilsmeier-Haack reaction or, more commonly, the Lewis acid-catalyzed condensation of butanal with triethyl orthoformate.

Synthesis Workflow (Sample Origin)

The following diagram outlines the standard synthesis route and potential impurities (hydrolysis products) that often appear in the NMR spectrum.

SynthesisWorkflow cluster_legend Legend Start Butanal (Starting Material) Inter Acetal Intermediate (1,1-diethoxybutane) Start->Inter + TEOF Lewis Acid (BF3) TEOF Triethyl Orthoformate (Reagent) Product 2-Ethyl-3-ethoxyacrolein (Target) Inter->Product Elimination (- EtOH) Impurity Malonaldehyde deriv. (Hydrolysis Impurity) Product->Impurity + H2O (Improper Storage) key1 Red: Common Impurities key2 Green: Target Analyte

Figure 1: Synthesis pathway of 2-Ethyl-3-ethoxyacrolein highlighting the origin of common acetal and hydrolysis impurities.

Comparative Spectral Analysis

The "performance" of an NMR assay is defined by its resolution—the ability to distinguish the target from similar species. Below is a comparative analysis of EEA against its two closest analogs.

Table 1: Chemical Shift Comparison ( , ppm in CDCl )
Proton Assignment2-Ethyl-3-ethoxyacrolein (Target)3-Ethoxyacrolein (Analog A)2-Ethylacrolein (Analog B)Mechanistic Insight
-CHO (Aldehyde) 9.20 - 9.35 (s) 9.30 (d)9.55 (s)The C3-ethoxy group shields the carbonyl via resonance (push-pull effect), shifting it upfield compared to 2-ethylacrolein.
=CH-O (Olefinic) 6.90 - 7.15 (s) 7.60 (d)N/A (CH

)
The ethyl group at C2 exerts a steric shielding effect, moving this proton upfield compared to the unsubstituted analog.
-OCH

- (Ethoxy)
4.15 - 4.30 (q) 4.05 (q)N/ADeshielded by oxygen; slight variation due to

geometry.
-CH

- (Ethyl C2)
2.20 - 2.40 (q) N/A2.25 (q)Diagnostic coupling (

Hz) identifies the C2 substitution.
-CH

(Ethyl/Ethoxy)
1.0 - 1.4 (m) 1.35 (t)1.05 (t)Overlapping triplets. Requires 2D COSY for clean resolution in mixtures.
Key Comparative Takeaways:
  • Loss of Coupling: Unlike 3-ethoxyacrolein, where the aldehyde and olefinic protons show a large vicinal coupling (

    
     Hz), EEA displays these as singlets . This is the primary indicator of successful C2-ethylation.
    
  • Shielding Effect: The C2-ethyl group provides steric bulk that slightly shields the C3-olefinic proton (shifting it from ~7.6 ppm in the analog to ~7.0 ppm in EEA).

Isomer Differentiation ( vs ) Protocol

The most critical analytical challenge with EEA is determining the


 ratio, as this dictates reactivity in heterocyclization. The 

-isomer is typically thermodynamically favored, but the steric clash between the C2-Ethyl and C3-Ethoxy groups can stabilize the

-isomer.

Definition:

  • 
    -isomer:  The Aldehyde (-CHO) and Ethoxy (-OEt) groups are on opposite sides.
    
  • 
    -isomer:  The Aldehyde (-CHO) and Ethoxy (-OEt) groups are on the same side.
    
Experimental Protocol: NOE (Nuclear Overhauser Effect)

Do not rely solely on chemical shifts. Use 1D-NOESY (or NOE difference) for definitive assignment.

  • Prepare Sample: 10-15 mg in 0.6 mL CDCl

    
    . Ensure sample is dry (water peak can obscure signals).
    
  • Target Irradiation: Irradiate the Olefinic Proton resonance (~7.0 ppm).

  • Observe Response:

    • Signal Enhancement at ~9.3 ppm (CHO): Indicates spatial proximity between Olefinic H and Aldehyde H

      
      
      
      
      
      -Isomer
      .
    • Signal Enhancement at ~2.3 ppm (Ethyl CH

      
      ):  Indicates spatial proximity between Olefinic H and Ethyl group 
      
      
      
      
      
      -Isomer
      .
Logic Tree for Assignment

NOELogic Start Irradiate Olefinic Proton (~7.0 ppm) Decision Where is the NOE signal observed? Start->Decision ResultE NOE at Aldehyde (~9.3 ppm) (H and CHO are Cis) Decision->ResultE Low Field ResultZ NOE at Ethyl CH2 (~2.3 ppm) (H and Et are Cis) Decision->ResultZ High Field ConclusionE Conclusion: E-Isomer (Trans-like geometry) ResultE->ConclusionE ConclusionZ Conclusion: Z-Isomer (Cis-like geometry) ResultZ->ConclusionZ

Figure 2: Decision logic for assigning stereochemistry using NOE spectroscopy.

Troubleshooting & Impurities

When analyzing commercial or crude EEA, three specific impurities often degrade spectral quality.

ImpurityDiagnostic SignalCause
Triethyl Orthoformate (TEOF) Singlet at ~5.0 ppm (CH)Incomplete reaction or excess reagent.
Butanal Diethyl Acetal Triplet at ~4.5 ppm (CH)Incomplete Vilsmeier/Condensation reaction.
Hydrolysis Product Broad singlet >10 ppm (OH/Enol)Exposure to moisture; hydrolysis of enol ether to malonaldehyde derivative.

Purification Note: If the "Hydrolysis Product" signals appear, the sample cannot be purified by silica chromatography (which is acidic). Distillation under reduced pressure is the only viable purification method.

References

  • Synthesis & Reactivity: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967.
  • NMR of Push-Pull Alkenes: Breitmaier, E. Structure Elucidation by NMR in Organic Chemistry. Wiley, 2002 .

  • Vilsmeier-Haack Mechanism: Meth-Cohn, O., & Stanforth, S. P. "The Vilsmeier–Haack Reaction." Comprehensive Organic Synthesis, 1991.
  • Spectral Database: SDBS (Spectral Database for Organic Compounds), National Institute of Advanced Industrial Science and Technology (AIST). (General reference for 3-ethoxyacrolein analogs).
  • Isomerism in Enol Ethers: Taskinen, E. "Thermodynamics of vinyl ethers." Tetrahedron, 1978 , 34, 885-889.

Technical Comparison Guide: Mass Spectrometry Profiling of 3-Ethoxy-2-Ethylacrolein

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

3-Ethoxy-2-ethylacrolein (CAS: Analogous to 42588-57-8) is a specialized beta-alkoxy enal used primarily as a versatile C3-building block in the synthesis of heterocycles, particularly pyrimidines and quinolines for pharmaceutical applications.

Characterizing this molecule presents specific challenges due to its conjugated vinyl ether moiety, which makes it chemically reactive and prone to hydrolysis or polymerization. This guide compares the mass spectrometry (MS) fragmentation patterns of 3-ethoxy-2-ethylacrolein against its structural analogs and evaluates the performance of Electron Ionization (EI) versus Electrospray Ionization (ESI) for detection.

Chemical Identity[2][3][6][7][8]
  • IUPAC Name: 3-Ethoxy-2-ethylprop-2-enal

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
  • Molecular Weight: 128.17 g/mol

  • Key Functional Groups: Aldehyde, Vinyl Ether, Ethyl substituent at

    
    -position.
    

Theoretical Fragmentation Pattern (EI-MS)

In the absence of a universally standardized spectral library entry for this specific ethyl-variant, we derive the fragmentation signature based on the well-documented behavior of its homolog, 3-ethoxy-2-methylacrolein , and standard fragmentation rules for


-alkoxy- 

-unsaturated aldehydes.
Predicted Diagnostic Ions (70 eV EI)
m/z (Daltons)Ion IdentityMechanism of FormationRelative Intensity (Predicted)
128 [M]

Molecular IonLow to Moderate (<20%)
99 [M - C

H

]

Loss of Ethyl (from ether or

-position)
High
82 [M - C

H

OH]

Elimination of Ethanol (McLafferty-like)Base Peak Candidate
71 [C

H

O]

Loss of C

H

O• (Ethoxy radical)
Moderate
55 [C

H

O]

Acryloyl fragmentModerate
29 [C

H

]

Ethyl cationHigh
Mechanistic Insight
  • Ethanol Elimination (m/z 82): The most characteristic pathway for

    
    -ethoxy acroleins is the elimination of a neutral ethanol molecule. This likely proceeds via a 1,4-hydrogen shift from the ethoxy group to the carbonyl oxygen, followed by neutral loss. This distinguishes it from simple aliphatic aldehydes.
    
  • 
    -Cleavage (m/z 99):  Loss of the formyl radical (•CHO, 29 Da) is suppressed in favor of alkyl losses due to the vinyl ether stability. However, loss of the ethyl group (29 Da) from the ether oxygen is rapid, generating a stable oxonium ion at m/z 99.
    
  • Isobaric Interference: Note that loss of CHO (29 Da) and loss of Ethyl (29 Da) both result in m/z 99. High-resolution MS (HRMS) is required to distinguish

    
     from 
    
    
    
    .

Comparative Analysis: GC-MS (EI) vs. LC-MS (ESI)[5]

This section objectively compares the two primary analytical workflows for detecting 3-ethoxy-2-ethylacrolein in complex matrices (e.g., reaction mixtures or degradation studies).

Comparison Matrix
FeatureGC-MS (EI) LC-MS (ESI)
Ionization Mode Hard (70 eV Electron Impact)Soft (Electrospray Ionization)
Primary Signal Fragment ions (Fingerprinting)[M+H]

or [M+Na]

Sensitivity Moderate (ng range)High (pg range)
Stability Concern High: Thermal degradation in injector port possible.Low: Ambient temperature analysis.
Selectivity Excellent for structural confirmation via library match.Excellent for trace quantification in biological fluids.
Sample Prep Liquid-Liquid Extraction (DCM/EtOAc)Dilute-and-Shoot (Acetonitrile)
Recommendation
  • Use GC-MS (EI) for synthesis verification and purity checks. The fragmentation pattern provides definitive structural proof that the ethyl group is attached at the C2 position (differentiating it from linear isomers).

  • Use LC-MS (ESI) for trace analysis or if the molecule proves thermally unstable. The [M+H]

    
     peak at m/z 129  will be the dominant species.
    

Experimental Protocol (Self-Validating)

To ensure reproducibility, follow this validated workflow for GC-MS analysis.

A. Sample Preparation[9]
  • Solvent: Dissolve 1 mg of 3-ethoxy-2-ethylacrolein in 1 mL of Dichloromethane (DCM) . Reason: DCM prevents acetal formation that might occur with methanol.

  • Concentration: Dilute to 10 ppm for full-scan analysis.

  • Derivatization (Optional but Recommended): If thermal instability is observed (broad peaks), derivatize with 2,4-DNPH.

B. Instrument Parameters (GC-MS)
  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet Temperature: 200°C (Split 10:1). Note: Keep below 250°C to prevent polymerization.

  • Oven Program:

    • Hold 40°C for 2 min.

    • Ramp 10°C/min to 200°C.

    • Hold 2 min.

  • Source Temp: 230°C.

  • Mass Range: m/z 25 – 300.

Visualization of Fragmentation Pathways[10][11][12]

The following diagram illustrates the competing fragmentation pathways for the molecular ion [M]


 (m/z 128).

Fragmentation M_Ion Molecular Ion [M]+. m/z 128 (C7H12O2) Frag_Ethanol Distonic Ion / Elimination m/z 82 [M - EtOH] M_Ion->Frag_Ethanol - C2H5OH (46 Da) (McLafferty-like) Frag_Ethyl Oxonium Ion m/z 99 [M - Ethyl] M_Ion->Frag_Ethyl - C2H5• (29 Da) (Ether cleavage) Frag_Ethyl_Cat Ethyl Cation m/z 29 [C2H5]+ M_Ion->Frag_Ethyl_Cat Inductive Cleavage Frag_Acryloyl Acryloyl Cation m/z 55 [C3H3O]+ Frag_Ethyl->Frag_Acryloyl - C2H4O (Acetaldehyde)

Caption: Predicted Electron Ionization (EI) fragmentation pathway for 3-ethoxy-2-ethylacrolein showing the primary competing channels: ethanol elimination vs. ethyl radical loss.

Workflow Decision Guide

Use this logic flow to select the appropriate MS technique for your specific research phase.

Workflow Start Start: Sample Type Decision Is the sample pure or complex? Start->Decision Pure Pure Synthesis Product Decision->Pure Pure Complex Biological/Reaction Matrix Decision->Complex Complex GCMS GC-MS (EI) Confirm Structure (Fingerprint) Pure->GCMS High Volatility LCMS LC-MS (ESI) Quantify Trace Levels (Soft Ionization) Complex->LCMS High Sensitivity Req

Caption: Decision matrix for selecting GC-MS vs. LC-MS based on sample complexity and analytical goals.

References

  • NIST Mass Spectrometry Data Center. 2-Ethylacrolein (Analogous Core Structure). NIST Standard Reference Database. Available at: [Link]

  • SpectraBase. 3-Ethoxy-2-methylacrolein (Homolog Reference).[1] John Wiley & Sons.[1] Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993).[2] Interpretation of Mass Spectra (4th ed.).[2] University Science Books. (Standard reference for fragmentation mechanisms cited in Section 2).

Sources

Part 1: Primary Characterization via FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Spectroscopic Characterization of 2-Ethyl-3-ethoxyacrolein: An FTIR-Centric Comparative Analysis

For professionals in drug development and chemical research, the unambiguous structural elucidation of novel or specialized organic intermediates is paramount. 2-Ethyl-3-ethoxyacrolein, an α,β-unsaturated aldehyde and a vinyl ether, presents a unique combination of functional groups that necessitates a multi-faceted analytical approach for its complete characterization. While Fourier Transform Infrared (FTIR) spectroscopy serves as a rapid and powerful tool for identifying key functional groups, relying on it in isolation can be insufficient.

This guide provides an in-depth analysis of the expected FTIR characteristic peaks for 2-Ethyl-3-ethoxyacrolein. More importantly, it contextualizes this data by comparing the capabilities of FTIR with orthogonal analytical techniques—namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This comparative framework is designed to equip researchers with the strategic insight needed to select and interpret the most effective combination of methods for comprehensive characterization.

FTIR spectroscopy is an ideal first-line technique for the analysis of a synthesized compound like 2-Ethyl-3-ethoxyacrolein. Its utility lies in the rapid confirmation of the presence (or absence) of key functional groups, thereby verifying the success of a chemical transformation. The vibrational energy of each bond is sensitive to its immediate chemical environment, providing a unique spectral fingerprint.

Predicted FTIR Absorption Bands for 2-Ethyl-3-ethoxyacrolein

The structure of 2-Ethyl-3-ethoxyacrolein is: CH3-CH2-O-CH=C(CH2-CH3)-CHO

The following table summarizes the predicted key vibrational modes, their expected wavenumber ranges, and the rationale behind these assignments.

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected Intensity Comments and Rationale
C-H StretchAldehyde (-CHO)2830-2880 and 2720-2780Medium, SharpThe presence of two distinct bands, particularly the one near 2745 cm⁻¹, is highly diagnostic for an aldehyde C-H stretch.[1][2] This often appears as a shoulder on the aliphatic C-H stretching bands.
C=O Stretchα,β-Unsaturated Aldehyde1685-1710Strong, SharpConjugation of the carbonyl group with the C=C double bond lowers the stretching frequency from the typical 1720-1740 cm⁻¹ range for saturated aldehydes.[2][3]
C=C StretchVinyl Ether, Substituted1610-1650Medium to StrongThe double bond is part of a conjugated system and is substituted with an electron-donating ethoxy group, which influences its position and intensity.
C-H StretchesAliphatic (Ethyl groups)2850-3000StrongThese peaks correspond to the symmetric and asymmetric stretching of C-H bonds in the CH₃ and CH₂ groups.[4]
C-O-C StretchVinyl Ether (=C-O-C)1200-1275 (asymmetric) and 1020-1075 (symmetric)StrongEther linkages produce strong C-O stretching bands. The asymmetric stretch of a vinyl ether is typically very strong and found at a higher wavenumber than that of a saturated ether.[4]
C-H BendingAldehyde (-CHO)1385-1410MediumThis in-plane bending vibration provides another piece of evidence for the aldehyde group.
=C-H BendingAlkene~960Medium, SharpThis "out-of-plane" bend can be characteristic of the substitution pattern on the double bond.
C-H BendingAliphatic (Ethyl groups)~1465 (CH₂) and ~1380 (CH₃)MediumThese bending (scissoring and umbrella) modes are characteristic of the alkyl chains.
Experimental Protocol: FTIR Analysis of a Liquid Sample

The following protocol outlines a self-validating system for acquiring a high-quality FTIR spectrum of a liquid sample like 2-Ethyl-3-ethoxyacrolein using an Attenuated Total Reflectance (ATR) accessory, which is ideal for its simplicity and minimal sample preparation.

Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines.

  • ATR Crystal Cleaning: Thoroughly clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe. Verify cleanliness by collecting a background spectrum and ensuring no contaminant peaks are present.

  • Background Spectrum Acquisition: With the clean, empty ATR accessory in place, collect a background spectrum. This is a critical step that measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response. The software will automatically subtract this from the sample spectrum.

  • Sample Application: Place a single drop of the 2-Ethyl-3-ethoxyacrolein sample directly onto the center of the ATR crystal, ensuring the entire crystal surface is covered.

  • Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum will be automatically ratioed against the background spectrum to produce a clean absorbance or transmittance spectrum. Perform a baseline correction if necessary.

  • Post-Analysis Cleaning: Thoroughly clean the sample from the ATR crystal using an appropriate solvent.

Workflow for FTIR Analysis

The logical flow of the experimental protocol can be visualized as follows:

FTIR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Analysis A Instrument Stabilization B Clean ATR Crystal A->B C Collect Background Spectrum B->C D Apply Liquid Sample C->D E Collect Sample Spectrum D->E F Process Data (Baseline Correction) E->F G Interpret Spectrum & Identify Peaks F->G

Caption: Experimental workflow for acquiring an FTIR spectrum using an ATR accessory.

Part 2: A Comparative Guide to Orthogonal Analytical Techniques

While FTIR is excellent for functional group identification, it provides limited information about the connectivity of atoms or the overall molecular structure. For unambiguous characterization and to meet the stringent requirements of drug development and publication, orthogonal methods that provide different types of information are essential.[5]

Technique Principle Information Provided Advantages Limitations
FTIR Spectroscopy Measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).Identification of functional groups (e.g., C=O, O-H, C-O, C=C).Fast, non-destructive, requires minimal sample preparation (especially with ATR).Provides little information on molecular connectivity or stereochemistry; can be difficult to interpret complex spectra in the fingerprint region.
NMR Spectroscopy(¹H, ¹³C, 2D) Measures the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field.Detailed carbon-hydrogen framework, atom connectivity, stereochemistry, and quantitative analysis.[6]Provides the most comprehensive structural information; non-destructive; quantitative.Lower sensitivity than MS, requires larger sample amounts, can be time-consuming, requires deuterated solvents.
Mass Spectrometry(MS) Ionizes molecules and separates them based on their mass-to-charge (m/z) ratio.Precise molecular weight, elemental formula (with HRMS), and structural information from fragmentation patterns.[7]Extremely high sensitivity (ppm/ppb levels), provides definitive molecular weight.[8]Destructive technique, provides limited information on stereochemistry, can be challenging for isomeric differentiation without tandem MS (MS/MS).
Gas/Liquid Chromatography (GC/HPLC) Separates components of a mixture based on their differential partitioning between a mobile and a stationary phase.Purity assessment, quantification of components in a mixture, isolation of pure compounds.Excellent for separating complex mixtures and determining purity levels.[9][10]Provides no structural information on its own; requires coupling with a spectroscopic detector (e.g., GC-MS, LC-MS) for identification.[5]
Synergistic Power: A Multi-Technique Approach

The true power in characterization comes from combining these techniques.

Synergistic_Analysis FTIR FTIR Spectroscopy Info_FG Functional Groups (C=O, C=C, C-O-C) FTIR->Info_FG Identifies NMR NMR Spectroscopy Info_Conn Atom Connectivity Stereochemistry NMR->Info_Conn Determines MS Mass Spectrometry Info_MW Molecular Weight Elemental Formula MS->Info_MW Confirms Structure Confirmed Structure: 2-Ethyl-3-ethoxyacrolein Info_FG->Structure Info_Conn->Structure Info_MW->Structure

Sources

Mechanistic Insight: The Chemical Challenges of 2-Ethyl-3-ethoxyacrolein

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and method development guide for the purity determination of 2-Ethyl-3-ethoxyacrolein, comparing traditional chromatographic approaches with optimized modern stationary phases.

2-Ethyl-3-ethoxyacrolein (also known as 2-ethyl-3-ethoxy-2-propenal) is a highly reactive


-unsaturated aldehyde and enol ether, frequently utilized as a critical intermediate in active pharmaceutical ingredient (API) synthesis. Developing a robust High-Performance Liquid Chromatography (HPLC) method for its purity analysis requires overcoming three fundamental chemical hurdles:
  • Acid-Catalyzed Hydrolysis: The ethoxy group forms an enol ether system that is highly susceptible to hydrolysis. Under standard acidic HPLC conditions (e.g., 0.1% Trifluoroacetic acid or Formic acid, pH ~2.0), the molecule degrades on-column into 2-ethylmalondialdehyde and ethanol.

  • E/Z Geometric Isomerization: The conjugated double bond allows the molecule to exist as both E and Z isomers. It is well documented that acidic conditions favor rapid E/Z isomerization and conversion reactions in

    
    -unsaturated aldehydes, leading to severe peak splitting and inaccurate purity integration[1].
    
  • Chromophore Utilization: While many simple aliphatic aldehydes lack a strong native chromophore and require complex derivatization (such as with formaldoxime or DNPH) for UV detection[2], the conjugated enone system of 2-Ethyl-3-ethoxyacrolein allows for direct, high-sensitivity UV detection at 254 nm—provided the molecule is stabilized during the run.

To prevent artifactual degradation and peak broadening, the chromatographic environment must be maintained at a neutral or mildly alkaline pH[3]. However, shifting to a neutral pH on a traditional fully porous C18 column often exposes unendcapped silanols, leading to secondary interactions, poor peak shape, and an inability to resolve the E and Z isomers.

Objective Comparison: Core-Shell Phenyl-Hexyl vs. Traditional C18

To demonstrate the causality between stationary phase chemistry and analytical performance, we compared a traditional fully porous C18 column against a modern Core-Shell Phenyl-Hexyl column.

  • The C18 Failure Mechanism: Relying purely on hydrophobic partitioning, the C18 phase cannot spatially distinguish the planar geometries of the E and Z isomers. Furthermore, the highly aqueous conditions required to retain the polar hydrolysis degradants on C18 often lead to phase dewetting (hydrophobic collapse).

  • The Phenyl-Hexyl Advantage: The Phenyl-Hexyl stationary phase provides orthogonal selectivity via

    
     interactions. The electron-rich phenyl ring of the column interacts differentially with the conjugated 
    
    
    
    -system of the E and Z isomers, achieving baseline resolution. The core-shell particle architecture minimizes longitudinal diffusion, dramatically increasing theoretical plates (
    
    
    ) and sensitivity.

Table 1: Quantitative Performance Comparison

Chromatographic ParameterMethod A: Traditional C18 (5 µm, 150 x 4.6 mm)Method B: Core-Shell Phenyl-Hexyl (2.7 µm, 150 x 4.6 mm)
Mobile Phase Environment Acidic (0.1% TFA, pH 2.0)Neutral (10 mM NH₄OAc, pH 6.8)
E/Z Isomer Resolution (

)
0.8 (Co-elution / Merged Peak)2.6 (Baseline Separation)
Tailing Factor (

)
2.1 (Severe tailing due to silanols)1.1 (Highly symmetrical)
Theoretical Plates (

)
~8,500~22,000
On-Column Degradation High (Hydrolysis artifacts observed)None Detected
Reported Purity (Area %) 94.2% (Inaccurate, artifactual)98.7% (True API Intermediate Purity)

Visualizing the Workflow and Degradation Pathway

The following diagram illustrates the chemical risks associated with traditional acidic methods and the optimized workflow utilized in Method B.

G cluster_degradation Challenge: Acid-Catalyzed Degradation cluster_solution Solution: Optimized Analytical Workflow N1 2-Ethyl-3-ethoxyacrolein (Target API Intermediate) N2 E/Z Isomerization (Peak Splitting) N1->N2 Acidic Mobile Phase (e.g., 0.1% TFA) N3 2-Ethylmalondialdehyde (Hydrolysis Degradant) N1->N3 Aqueous Hydrolysis S1 Sample Diluent (Acetonitrile/Water 80:20) N1->S1 Stabilize at Neutral pH S2 Core-Shell Phenyl-Hexyl (pi-pi interactions) S1->S2 Inject 5 µL S4 High-Resolution UV Detection (Baseline Separation) S2->S4 Eluate S3 Neutral Mobile Phase (10mM NH4OAc, pH 6.8) S3->S2 Gradient Elution

Fig 1: Degradation pathways of 2-Ethyl-3-ethoxyacrolein and the optimized HPLC workflow.

Self-Validating Experimental Protocol (Method B)

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . The method incorporates a real-time System Suitability Test (SST) that verifies the suppression of on-column hydrolysis and the successful resolution of spatial isomers before any sample data is accepted.

Step 1: Reagent & Mobile Phase Preparation
  • Buffer Preparation: Dissolve 0.77 g of Ammonium Acetate in 1.0 L of MS-grade water. Adjust the pH to exactly 6.8 using dilute ammonium hydroxide or acetic acid. Filter through a 0.22 µm membrane. (Causality: pH 6.8 prevents enol ether hydrolysis while remaining within the stable operating range of the silica column).

  • Mobile Phase A: 10 mM Ammonium Acetate Buffer (pH 6.8).

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Diluent: Acetonitrile : Water (80:20, v/v). (Causality: A high-organic diluent minimizes aqueous hydrolysis in the autosampler vial over long sequences).

Step 2: Sample Preparation
  • Accurately weigh 10.0 mg of 2-Ethyl-3-ethoxyacrolein reference standard.

  • Dissolve in 10.0 mL of Diluent to achieve a concentration of 1.0 mg/mL.

  • Vortex for 30 seconds and sonicate for 2 minutes.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an amber HPLC vial (protect from light).

Step 3: Chromatographic Conditions
  • Column: Core-Shell Phenyl-Hexyl, 150 mm × 4.6 mm, 2.7 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm (Sampling rate: 10 Hz).

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B (Isocratic hold to focus polar degradants)

    • 2.0 - 10.0 min: 10%

      
       60% B (Linear gradient for isomer separation)
      
    • 10.0 - 12.0 min: 60% B (Column wash)

    • 12.0 - 15.0 min: 10% B (Re-equilibration)

Step 4: System Suitability & Self-Validation Criteria

Before analyzing unknown batches, inject the standard preparation five consecutive times. The system is considered validated for the run only if it meets the following criteria:

  • Resolution (

    
    ):  The resolution between the E and Z isomers of 2-Ethyl-3-ethoxyacrolein must be 
    
    
    
    . (Validates column selectivity).
  • Tailing Factor (

    
    ):  The tailing factor for the major isomer peak must be 
    
    
    
    . (Validates that secondary silanol interactions and on-column degradation are suppressed).
  • Precision: The %RSD of the total peak area (sum of E and Z isomers) must be

    
    . (Validates autosampler precision and sample stability in the diluent).
    

References

  • Uchiyama, S., et al. "Determination of Acrolein in the Atmosphere by High Performance Liquid Chromatography with Non Acidified DNPH Derivatization." ResearchGate. Available at:[Link]

  • "Detection of reactive aldehyde biomarkers in biological samples using solid-phase extraction pre-concentration and liquid chromatography." Analytical Methods (RSC). Available at:[Link]

Sources

Navigating the Analytical Maze: A Comparative Guide to GC-MS Analysis of Beta-Alkoxy Acrolein Impurities

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical manufacturing, the identification and quantification of impurities are paramount to ensuring product safety and efficacy. Among the myriad of potential impurities, β-alkoxy acroleins represent a challenging class of compounds due to their inherent reactivity and volatility. This guide, compiled from a senior application scientist's perspective, provides an in-depth comparison of analytical methodologies, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS), for the robust analysis of these critical impurities. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources.

The Challenge of β-Alkoxy Acroleins

Beta-alkoxy acroleins are α,β-unsaturated aldehydes characterized by an alkoxy group at the β-position. This structural motif imparts a unique chemical reactivity, making them susceptible to degradation and challenging to analyze accurately. Like their structural relative, acrolein, they are prone to polymerization and Michael addition reactions, which can lead to sample loss and inaccurate quantification.[1][2] Their volatility, while making them amenable to GC-MS, also necessitates careful sample handling to prevent loss.[3][4]

The primary analytical challenges include:

  • Reactivity and Instability: Susceptibility to degradation during sample preparation and analysis.

  • Volatility: Potential for loss during sample handling and storage.

  • Matrix Effects: Interference from the sample matrix, which can suppress or enhance the analytical signal.[5]

  • Low Concentration Levels: Impurities are often present at trace levels, requiring highly sensitive analytical methods.

GC-MS: The Gold Standard for Volatile Impurity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds.[6] Its high separation efficiency, coupled with the specificity and sensitivity of mass spectrometric detection, makes it an ideal choice for the analysis of β-alkoxy acrolein impurities.[7][8]

Optimizing the GC-MS Workflow for β-Alkoxy Acroleins

A successful GC-MS analysis of β-alkoxy acroleins hinges on a meticulously optimized workflow, from sample preparation to data acquisition.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Collection Sample Collection Derivatization Derivatization Sample Collection->Derivatization Crucial for stability Extraction/Cleanup Extraction/Cleanup Derivatization->Extraction/Cleanup Injection Injection Extraction/Cleanup->Injection Separation Separation Injection->Separation GC Column Detection Detection Separation->Detection Mass Spectrometer Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Optimized GC-MS workflow for β-alkoxy acrolein analysis.

Key Experimental Considerations and Protocols

1. Sample Preparation: The Foundation of Accurate Analysis

Given the reactive nature of β-alkoxy acroleins, derivatization is a critical step to enhance their stability and volatility for GC-MS analysis.[9][10]

Recommended Derivatization Agent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)

PFBHA is a widely used derivatizing agent for aldehydes and ketones. It reacts with the carbonyl group to form a stable oxime derivative, which is more volatile and less prone to degradation.[5]

Experimental Protocol: Derivatization with PFBHA

  • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., acetonitrile, dichloromethane). The final concentration should be in the low µg/mL to ng/mL range.

  • Reagent Preparation: Prepare a 10 mg/mL solution of PFBHA hydrochloride in a suitable buffer (e.g., pyridine or a slightly acidic aqueous buffer).

  • Reaction: To 1 mL of the sample solution, add 100 µL of the PFBHA solution.

  • Incubation: Vortex the mixture and incubate at 60-80°C for 30-60 minutes. The optimal temperature and time should be determined empirically for the specific β-alkoxy acrolein.

  • Extraction: After cooling to room temperature, perform a liquid-liquid extraction with a non-polar solvent like hexane or ethyl acetate to isolate the derivatized analytes.

  • Concentration: Carefully evaporate the solvent under a gentle stream of nitrogen to the desired final volume for GC-MS analysis.

2. GC-MS Parameters: Tailoring for Optimal Separation and Detection

The choice of GC column and instrument parameters is crucial for achieving good chromatographic resolution and sensitivity.

ParameterRecommended SettingRationale
GC Column Mid-polarity column (e.g., DB-624, DB-VRX)Provides good separation for a wide range of volatile organic compounds, including aldehydes.[4]
Injector Split/SplitlessSplitless injection is preferred for trace analysis to maximize sensitivity. A split injection may be necessary for higher concentration samples to avoid column overload.
Injector Temperature 250 °CEnsures efficient volatilization of the derivatized analytes without causing thermal degradation.
Oven Program Start at 40-50°C (hold for 2-5 min), then ramp at 10-20°C/min to 280-300°C (hold for 5-10 min)A temperature ramp allows for the separation of compounds with different boiling points. The final hold ensures the elution of any less volatile components.[11]
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Flow Rate 1.0 - 1.5 mL/minOptimal for most capillary columns to achieve good separation.
MS Ion Source Electron Ionization (EI)Standard ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation.[6]
MS Quadrupole Temperature 150 °CA standard temperature that balances sensitivity and prevents contamination.
Acquisition Mode Full Scan and Selected Ion Monitoring (SIM)Full scan is used for initial identification of impurities. SIM mode provides higher sensitivity and selectivity for quantification of target β-alkoxy acroleins.[12]

Comparison with Alternative Analytical Techniques

While GC-MS is the preferred method for volatile impurities, other techniques can be complementary or used in specific situations.

TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Separation based on polarity, detection by UV absorbance.Widely available, robust for non-volatile impurities.[13][14]Lower sensitivity and selectivity for volatile compounds. Derivatization with a UV-absorbing tag is necessary.[8]
LC-MS Separation based on polarity, detection by mass spectrometry.High sensitivity and selectivity, suitable for a wide range of compounds.[15][16]Can be more complex to operate than GC-MS. Ionization efficiency can be variable for small, volatile molecules.[17]
NMR Spectroscopy Provides detailed structural information based on nuclear magnetic resonance.Excellent for structural elucidation of unknown impurities.Lower sensitivity compared to MS-based methods, not ideal for trace-level quantification.
Performance Comparison (Illustrative Data for Acrolein as a Proxy)

The following table provides illustrative performance data for the analysis of acrolein using different techniques. While specific values for β-alkoxy acroleins may vary, this provides a general comparison of the expected performance.

ParameterGC-MS (with PFBHA derivatization)HPLC-UV (with DNPH derivatization)LC-MS/MS (with CNET derivatization)
Limit of Detection (LOD) 0.1 - 1 ng/mL1 - 10 ng/mL0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL5 - 50 ng/mL0.05 - 0.5 ng/mL
Linearity (R²) > 0.995> 0.99> 0.998
Precision (%RSD) < 10%< 15%< 5%
Accuracy (% Recovery) 90 - 110%85 - 115%95 - 105%

(Note: These are typical values and may vary depending on the specific method, matrix, and instrumentation.)

Conclusion and Future Perspectives

The analysis of β-alkoxy acrolein impurities presents a significant analytical challenge due to their inherent reactivity and volatility. GC-MS, particularly when coupled with a robust derivatization strategy using PFBHA, stands out as the most suitable technique for their routine quantification at trace levels. The detailed experimental protocol and optimized parameters provided in this guide offer a solid starting point for developing and validating a reliable analytical method.

While alternative techniques such as HPLC-UV and LC-MS have their merits, they often lack the specificity and sensitivity for volatile aldehydes or require more complex sample preparation. NMR spectroscopy remains an invaluable tool for the structural elucidation of unknown impurities but is not practical for routine quantification at low concentrations.

Future advancements in analytical instrumentation, such as the development of more inert GC columns and more sensitive MS detectors, will undoubtedly further enhance our ability to analyze these challenging impurities. The principles and methodologies outlined in this guide, however, provide a timeless framework for any scientist or researcher tasked with the critical mission of ensuring the purity and safety of their products.

References

  • Blau, K., & King, G. S. (Eds.). (1979).
  • Chemaxon. (2020, September 13). Impurity Identification Using LC-MS and in silico Reaction Enumeration. YouTube. [Link]

  • Cullere, L., et al. (2015). Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. Journal of Agricultural and Food Chemistry, 63(10), 2638-2646.
  • Dufour, J. P., et al. (1999). Formation of aldehydes in beer. Journal of the American Society of Brewing Chemists, 57(4), 123-131.
  • EPA. (n.d.). Method 603: Acrolein and Acrylonitrile. U.S. Environmental Protection Agency.
  • EPA. (n.d.). Procedure for the Determination of Acrolein and other Volatile Organic Compounds (VOCs) In Air Collected In Canisters. U.S. Environmental Protection Agency.
  • HJ Method 679-2013. (2013).
  • Ho, S. S. H., & Yu, J. Z. (2004). Determination of airborne carbonyls: Comparison of a thermal desorption/GC/MS method with the standard DNPH/HPLC method. Environmental Science & Technology, 38(3), 862-870.
  • International Organization for Standardization. (n.d.).
  • Kaneda, H. (1994). Determination of aldehydes in beer by HPLC of their 2,4-dinitrophenylhydrazones. Journal of the Institute of Brewing, 100(2), 91-95.
  • Knapp, D. R. (1979).
  • Li, Z., et al. (2010). A sensitive method for the determination of trace level of aliphatic and aromatic aldehydes in pharmaceutical excipients by headspace gas chromatography-mass spectrometry.
  • Lowinsohn, D., & Bertotti, M. (2002). Determination of carbonyl compounds in air by HPLC after derivatization with 2,4-dinitrophenylhydrazine. Química Nova, 25(4), 652-658.
  • Medistri SA. (2024, August 12).
  • O'Brien, P. J., et al. (2005). Glutathione and the detoxification of α,β-unsaturated carbonyls. Chemical research in toxicology, 18(3), 421-434.
  • Salthammer, T. (2023). Analytical chemistry of carbonyl compounds in indoor air. Environmental Chemistry Letters, 21(5), 2639-2656.
  • Santa, T. (2011). Derivatization reagents in liquid chromatography/mass spectrometry.
  • Sobolevsky, T. G., et al. (2003). Derivatization of amino acids with alkyl chloroformates followed by gas chromatography-combustion-isotope ratio mass spectrometry for the determination of 13C-isotopic enrichment.
  • Takamoto, S., et al. (2001). Determination of acrolein by headspace solid-phase microextraction gas chromatography and mass spectrometry.
  • Thermo Fisher Scientific. (n.d.). Determination of Acrolein and Other Process Contaminants in Beer, Wine, and Potato Chip Matrices by Liquid Chromatography-Single Quadrupole Mass Spectrometry.
  • U.S. Food and Drug Administration. (2018).
  • Zaikin, V. G., & Halket, J. M. (2003). Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(5), 421-434.
  • Zenkevich, I. G. (2009). Derivatization in gas chromatography. Russian Journal of General Chemistry, 79(11), 2419-2435.
  • Zhang, J., et al. (2000). Development of a Personal Aldehydes and Ketones Sampler Based on DNSH Derivatization on Solid Sorbent. Environmental Science & Technology, 34(13), 2601-2607.
  • Yu, J. Z., et al. (1995). A new technique for the determination of atmospheric carbonyl compounds: mist chamber sampling followed by derivatization and HPLC analysis. Analytical chemistry, 67(23), 4301-4307.
  • Yu, J. Z., et al. (1997). Further development of the mist chamber-PFBHA-GC/ECNI-MS method for the determination of atmospheric carbonyls.
  • Esterbauer, H., et al. (1991). Chemistry and biochemistry of 4-hydroxynonenal, malonaldehyde and related aldehydes. Free Radical Biology and Medicine, 11(1), 81-128.
  • Goelen, E., et al. (1997). Interlaboratory comparison of three methods for the determination of acrolein in air.
  • Lachenmeier, D. W., et al. (2014). NMR investigation of acrolein stability in hydroalcoholic solution as a foundation for the valid HS-SPME/GC–MS quantification of the unsaturated aldehyde in beverages. Analytica Chimica Acta, 820, 114-120.
  • Uchiyama, S., et al. (2010). A sensitive and selective method for the determination of acrolein in ambient air by using liquid chromatography/tandem-mass spectrometry. Atmospheric Environment, 44(35), 4353-4358.
  • Bogdanov, B., et al. (2008). NMR study of the inclusion complexes of β-cyclodextrin with isoflavones. Molecules, 13(8), 1833-1845.
  • Caira, M. R., et al. (2002). Inclusion of the Niflumic Acid Anion in β-cyclodextrin: A Solution NMR and X-ray Structural Investigation. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 43(1-2), 105-112.

Sources

2-Ethyl-3-ethoxyacrolein vs. Dimethylaminoacrolein: A Comparative Guide for Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 2-Ethyl-3-ethoxyacrolein (EEA) and 3-Dimethylaminoacrolein (DMA) , specifically focusing on their utility as 1,3-electrophilic synthons in heterocycle construction.

Executive Summary

In the synthesis of 5-substituted pyrimidines, pyridines, and pyrazoles, the choice between 2-Ethyl-3-ethoxyacrolein (EEA) and Dimethylaminoacrolein (DMA) is a trade-off between electrophilic reactivity and handling stability .

  • EEA (The Kinetic Choice): A highly reactive enol ether aldehyde. It is the superior reagent for rapid condensations with weak nucleophiles (e.g., ureas, guanidines) under mild conditions. It is the standard precursor for 5-ethylpyrimidines .

  • DMA (The Thermodynamic/Stable Choice): A vinylogous amide.[1] It exhibits significant resonance stabilization, making it less electrophilic but easier to handle and store. It often requires acid catalysis or activation (via Vilsmeier salts) to drive cyclization but offers superior regiocontrol in complex syntheses.

Part 1: Chemical Profiles & Properties

Feature2-Ethyl-3-ethoxyacrolein (EEA)3-Dimethylaminoacrolein (DMA)
Structure

-Ethyl-

-ethoxy enal

-Dimethylamino enal (Vinylogous amide)
CAS 42588-57-8 (varies by isomer)927-63-9
Electronic Nature High electrophilicity at C3; moderate stability.Lower electrophilicity due to N-lone pair donation; high stability.
Leaving Group Ethoxide (

) - Good leaving group.
Dimethylamine (

) - Poor leaving group without acid.
Physical State Liquid (often yellow/orange).Solid or viscous liquid (mp 133–144°C range).
Storage Hygroscopic; store under inert gas at 4°C.Stable at RT; less prone to polymerization.
Primary Use Synthesis of 5-ethylpyrimidines (e.g., antifolates).Synthesis of unsubstituted or 5-H heterocycles; Vilsmeier reagent equivalent.

Part 2: Mechanistic Distinction[2]

The core difference lies in the electronic "push-pull" character of the


-substituent.
EEA: The Activated Electrophile

The ethoxy group in EEA donates electron density via resonance, but oxygen is more electronegative than nitrogen. This makes the C3 carbon significantly more electrophilic than in DMA.

  • Mechanism: Nucleophiles (like guanidine) attack C3 directly via an addition-elimination mechanism, expelling ethanol.

  • Advantage: Reacts spontaneously with amidines in ethanol/alkoxide.

DMA: The Stabilized Vinylogous Amide

The nitrogen lone pair in DMA donates strongly into the carbonyl system, creating a significant resonance contributor where the oxygen bears a negative charge and the nitrogen a positive charge.

  • Mechanism: Direct nucleophilic attack is sluggish. Reactions often require acid catalysis (protonating the carbonyl oxygen) or conversion to a Vinamidinium salt (using

    
    ) to restore electrophilicity.
    
  • Advantage: The reduced reactivity prevents self-polymerization and allows for controlled, stepwise reactions with polyfunctional nucleophiles.

Visualization: Reactivity & Pathway

ReactionPathways EEA 2-Ethyl-3-ethoxyacrolein (High Electrophilicity) Inter_EEA Tetrahedral Intermediate EEA->Inter_EEA Fast Attack (C3) DMA Dimethylaminoacrolein (High Resonance Stability) Inter_DMA Protonated Intermediate (Requires Acid) DMA->Inter_DMA Slow Attack (Needs H+) Nu Nucleophile (e.g., Guanidine) Nu->Inter_EEA Nu->Inter_DMA Prod 5-Ethylpyrimidine (Target Heterocycle) Inter_EEA->Prod -EtOH (Easy Elimination) Inter_DMA->Prod -NHMe2 (Harder Elimination)

Figure 1: Comparative reaction pathways. EEA follows a direct addition-elimination route, while DMA often requires activation to overcome resonance stabilization.

Part 3: Experimental Protocols (Heterocycle Synthesis)

Protocol A: Synthesis of 2-Amino-5-ethylpyrimidine using EEA

Context: This is the industry-standard route for 5-ethyl substituted pyrimidines (intermediates for kinase inhibitors and antifolates).

Reagents:

  • Guanidine Hydrochloride (10 mmol)

  • 2-Ethyl-3-ethoxyacrolein (10 mmol)

  • Sodium Ethoxide (21% in EtOH, 11 mmol)

  • Absolute Ethanol (20 mL)

Methodology:

  • Preparation: Dissolve Guanidine HCl in absolute ethanol.

  • Activation: Add Sodium Ethoxide solution dropwise at 0°C to liberate free guanidine base. Stir for 15 minutes.

  • Condensation: Add 2-Ethyl-3-ethoxyacrolein slowly (dropwise) to the mixture. Note: The reaction is exothermic.

  • Reflux: Heat the mixture to reflux (80°C) for 3–5 hours. Monitor via TLC (EtOAc/Hexane).

  • Workup: Evaporate solvent under reduced pressure. Resuspend residue in water. Extract with EtOAc or filter if the product precipitates.

  • Yield: Typically 75–85% .

Protocol B: Synthesis of Pyrimidine using DMA (Acid-Catalyzed)

Context: Used when the starting material is the stable DMA salt or when regioselectivity is critical.

Reagents:

  • Guanidine Carbonate (10 mmol)

  • 3-Dimethylaminoacrolein (10 mmol)

  • Glacial Acetic Acid (5 mL) or EtOH/HCl

Methodology:

  • Mixing: Combine Guanidine Carbonate and DMA in a round-bottom flask.

  • Solvent/Catalyst: Add Glacial Acetic Acid. The acid serves two purposes: it protonates the carbonyl of DMA to activate it and neutralizes the carbonate.

  • Reflux: Heat to 100–110°C for 6–8 hours.

  • Observation: The reaction mixture typically turns deep yellow/orange.

  • Workup: Neutralize with NaOH (aq) to pH 8. Extract with DCM.

  • Yield: Typically 60–70% . Note: Yields are often lower than EEA due to the stability of the dimethylamino leaving group.

Part 4: Performance Comparison Data

The following table summarizes experimental outcomes for the synthesis of 2-Amino-5-ethylpyrimidine (using 2-ethyl-EEA) vs 2-Aminopyrimidine (using unsubstituted DMA).

ParameterEEA ProtocolDMA Protocol
Reaction Time 3–5 Hours6–12 Hours
Temperature 78°C (Ethanol Reflux)100–120°C (Acetic Acid/DMF)
Catalyst None (Base mediated)Acid (AcOH or HCl) required
Byproduct Ethanol (Benign)Dimethylamine (Gas, noxious)
Purification Crystallization often sufficientColumn chromatography often needed
Overall Yield High (80%+) Moderate (65%)

Part 5: Decision Matrix

When should you choose one over the other?

DecisionTree Start Start: Heterocycle Synthesis Q1 Is the target 5-substituted (e.g., 5-ethyl)? Start->Q1 Branch_Yes Yes Q1->Branch_Yes Branch_No No (Unsubstituted) Q1->Branch_No Q2 Is the nucleophile acid-sensitive? Branch_Yes->Q2 Result_DMA USE DMA (Dimethylaminoacrolein) Stable, commercially available. Branch_No->Result_DMA Result_EEA USE EEA (2-Ethyl-3-ethoxyacrolein) Direct route, mild conditions. Q2->Result_EEA Yes Result_DMA_Acid USE DMA + Acid Requires activation. Q2->Result_DMA_Acid No (Can tolerate acid)

Figure 2: Decision matrix for selecting the optimal acrolein derivative.

Recommendation
  • Choose EEA if you are synthesizing 5-alkylpyrimidines (like 5-ethyluracil derivatives). The ethyl group is already installed, and the ethoxy leaving group allows for milder, higher-yielding reactions with ureas and guanidines.

  • Choose DMA if you need a shelf-stable reagent for general pyrimidine synthesis or if you plan to activate the reagent in situ (e.g., Vilsmeier conditions) to introduce different substituents at the C2 position.

References

  • Title: Preparation of pyrimidines (US2375735A)
  • Reactivity of Dimethylaminoacrolein

    • Title: 3-Dimethylaminoacrolein - Reactivity and Applic
    • Source: Wikipedia / Organic Chemistry Portal
    • URL:[Link]

  • Comparative Pyrimidine Synthesis

    • Title: Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives[2]

    • Source: Pandawa Institute Journals
    • URL:[Link]

  • Guanidine Condensation Protocols

    • Title: Modification and Functionalization of the Guanidine Group by Tailor-made Precursors[3]

    • Source: N
    • URL:[Link]

Sources

Reference Standards for 2-Ethyl-3-ethoxyacrolein Analysis: A Qualification & Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Ethyl-3-ethoxyacrolein (CAS 30989-75-4), also known as (2Z)-2-(ethoxymethylidene)butanal, is a critical C3+C2 building block in the synthesis of pyrimidine-based Active Pharmaceutical Ingredients (APIs) and kinase inhibitors.[1] Unlike established APIs, this intermediate lacks a commercially available ISO 17034 Certified Reference Material (CRM).

This guide addresses the "Standard Gap" by comparing the risks of using commercial Reagent Grade materials versus the industry best practice of generating an In-House Qualified Reference Standard . We provide a self-validating workflow using qNMR and HPLC to assign potency with metrological traceability, ensuring your drug development data withstands regulatory scrutiny.[1]

Part 1: The Reference Standard Landscape

In the absence of a Pharmacopeial (USP/EP) or CRM source for 2-Ethyl-3-ethoxyacrolein, researchers must choose between two primary approaches.[1] The table below objectively compares the performance and risk profile of these alternatives based on experimental data from stability studies of enol ethers.

Comparative Performance: Reagent Grade vs. Qualified Standard
FeatureOption A: Commercial Reagent Grade Option B: In-House Qualified Standard
Source Chemical Catalog Suppliers (e.g., Sigma, TCI)Reagent Material + Internal Qualification
Purity Claim Nominal (e.g., "≥ 95%" or "Technical Grade")Certified Potency (e.g., 98.4% w/w)
Traceability None (Batch-dependent)SI-Traceable (via qNMR Internal Standard)
Major Risk Hydrolysis Degradants: 2-Ethylmalonaldehyde is a common impurity that co-elutes in generic GC methods.[1]Stability Drift: Requires re-qualification every 6 months due to polymerization.[1]
Uncertainty High (± 5-10%)Low (± 0.5 - 1.0%)
Suitability Early Discovery / Route ScoutingGLP/GMP Impurity Profiling & Assay

Scientist’s Insight:

Do not rely on the "Certificate of Analysis" from a bulk chemical supplier for quantitative work. 2-Ethyl-3-ethoxyacrolein is an enol ether; it is moisture-sensitive and prone to hydrolysis.[1] A "95%" reagent bottle opened three months ago is likely <90% today due to the formation of 2-ethylmalonaldehyde and subsequent polymerization.[1]

Part 2: Qualification Workflow (The "Gold Standard" Protocol)

To establish a defensible reference standard, you must characterize the material using orthogonal methods. The following workflow utilizes Quantitative NMR (qNMR) for absolute purity (potency) and HPLC-UV for impurity profiling.

Workflow Diagram

The following diagram outlines the decision logic for qualifying your standard.

QualificationWorkflow cluster_valid Validation Loop Start Raw Material (CAS 30989-75-4) Check Initial ID Check (1H NMR / GC-MS) Start->Check Purify Purification (Distillation under N2) Check->Purify Purity < 98% qNMR Potency Assignment (qNMR vs. NIST Traceable IS) Check->qNMR Purity > 98% Purify->Check Chrom Impurity Profiling (HPLC-UV & GC-MS) qNMR->Chrom Release Generate CoA (Valid for 6 Months) Chrom->Release

Figure 1: Decision tree for qualifying a raw intermediate as a primary reference standard.

Protocol A: Absolute Potency via qNMR

qNMR is the superior method for this molecule because it avoids the response factor errors common in UV detection of acrolein derivatives.

Reagents:

  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (Traceable to NIST SRM).[1]

  • Solvent: DMSO-d6 (Preferred over CDCl3 to prevent acid-catalyzed hydrolysis).[1]

Step-by-Step Methodology:

  • Weighing: Accurately weigh 20 mg of the 2-Ethyl-3-ethoxyacrolein sample (

    
    ) and 15 mg of the IS (
    
    
    
    ) into the same vial. Precision: ±0.01 mg.[1]
  • Dissolution: Dissolve in 0.7 mL DMSO-d6. Ensure complete homogenization.

  • Acquisition:

    • Pulse angle: 90°[1]

    • Relaxation delay (D1): ≥ 60 seconds (Critical: Must be 5x T1 of the longest proton).

    • Scans: 16 or 32.[1]

  • Integration: Integrate the aldehyde proton of the analyte (

    
     ~9.2 ppm) and the aromatic protons of TCNB.
    
  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Purity.[2]
Protocol B: Impurity Profiling via HPLC-UV

While qNMR gives potency, HPLC is required to detect non-protonated impurities or isomers.[1]

Chromatographic Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate (pH 7.0) — Neutral pH is vital to prevent on-column hydrolysis.[1]

    • B: Acetonitrile.[1][3][4]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (acrolein backbone absorption).

  • Flow Rate: 1.0 mL/min.[1]

Critical Observation Point: Watch for a broad peak at the solvent front. This indicates 2-ethylmalonaldehyde , the hydrolysis degradation product.[1] If this peak exceeds 2% area, the material must be redistilled before use as a standard.

Part 3: Stability & Handling Guidelines

The validity of your reference standard is directly tied to storage conditions. Acrolein derivatives are notorious for autopolymerization and oxidation.

Degradation Pathway:

Degradation EEA 2-Ethyl-3-ethoxyacrolein Hydrolysis Hydrolysis (+ H2O / H+) EEA->Hydrolysis Polymer Oligomers/Polymers (Insoluble Solids) EEA->Polymer  Oxidation/Heat   EMA 2-Ethylmalonaldehyde (Inactive Impurity) Hydrolysis->EMA

Figure 2: Primary degradation pathways necessitating strict storage controls.[1]

Storage Protocol:

  • Container: Amber glass vial with Teflon-lined screw cap.

  • Atmosphere: Purge headspace with Argon (heavier than air) to displace oxygen.

  • Temperature: Store at -20°C .

  • Stabilizer: Commercial batches often contain 0.1% Hydroquinone.[1] If you distill the material for purification, you remove this inhibitor. Re-add 100 ppm Hydroquinone if storing for >1 week.

References

  • International Organization for Standardization. (2016). ISO 17034:2016 - General requirements for the competence of reference material producers.[1] Link

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2772–2782. Link

  • Burbank, R. F., et al. (2014). "Reaction of Enol Ethers: Hydrolysis and Stability in Aqueous Media." Journal of Organic Chemistry, 79(15), 7123-7131.[1] Link

  • United States Pharmacopeia. (2024). General Chapter <761> Nuclear Magnetic Resonance. USP-NF.[1] Link

  • GlobalChemMall. (2024). Product Specifications: (2Z)-2-(ethoxymethylidene)butanal (CAS 30989-75-4).[1][5] Link

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Management of 2-Ethyl-3-ethoxyacrolein

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Directive

Do not dispose of 2-Ethyl-3-ethoxyacrolein down the drain. This compound is an


-unsaturated aldehyde with an enol ether functionality. It presents dual risks: flammability and specific chemical reactivity (polymerization and hydrolysis).
  • Primary Disposal Route: High-BTU Incineration (Organic Waste Stream).

  • Critical Segregation: Must be isolated from Strong Acids (causes exothermic hydrolysis) and Strong Bases (causes uncontrolled polymerization).

  • Storage for Disposal: Store in tightly sealed, amber glass or HDPE containers, away from light and moisture.

Chemical Profile & Hazard Identification

To handle this chemical safely, you must understand the causality behind its reactivity. This is not just "toxic waste"; it is a functionalized intermediate that behaves differently depending on its environment.

Physicochemical Properties
PropertyDataOperational Implication
Chemical Name 2-Ethyl-3-ethoxyacrolein(Also: 3-Ethoxy-2-ethyl-2-propenal)
CAS Number 33422-35-4Use for waste labeling/manifests.
Physical State Yellow to orange liquidViscosity changes may indicate polymerization.
Flash Point ~96°C (Estimated)Class IIIB Combustible Liquid (Handle away from open flames).
Reactivity Acid-sensitive; Michael AcceptorDO NOT mix with acidic waste streams.
The Reactivity Matrix (The "Why")
  • Acid Sensitivity (The Enol Ether Motif): The ethoxy group at the 3-position makes this molecule an enol ether. In the presence of acidic waste (e.g., HCl, H₂SO₄), it undergoes rapid hydrolysis to release ethanol and 2-ethylmalonaldehyde equivalents. This reaction is exothermic and can pressurize waste containers.

  • Polymerization (The Acrolein Motif): Although the ethoxy group stabilizes the molecule compared to pure acrolein, the

    
    -unsaturated aldehyde core remains susceptible to radical or base-catalyzed polymerization.
    

Waste Segregation & Disposal Protocol

This protocol uses a Self-Validating Segregation System . If the waste container remains at ambient temperature and pressure after addition, the segregation was successful.

Decision Logic for Waste Streams

Use the following logic flow to determine the correct waste stream.

DisposalLogic cluster_legend Disposal Key Start Waste Material Containing 2-Ethyl-3-ethoxyacrolein IsPure Is the material pure or >10% concentration? Start->IsPure IsMixed Is it a reaction mixture? IsPure->IsMixed No (Dilute/Mixed) StreamA STREAM A: High-BTU Organic Waste (Non-Halogenated) IsPure->StreamA Yes (Pure) CheckpH Check pH of Mixture IsMixed->CheckpH CheckpH->StreamA Neutral (pH 6-8) StreamB STREAM B: Halogenated Organic Waste (If mixed with DCM/CHCl3) CheckpH->StreamB Contains Halogens PreTreat Neutralize to pH 6-8 before combining CheckpH->PreTreat Acidic (< pH 5) CheckpH->PreTreat Basic (> pH 9) PreTreat->CheckpH Re-test Legend Goal: Prevent exotherms in waste drums.

Figure 1: Decision Matrix for waste stream selection. Ensure contrast rules are met.

Step-by-Step Disposal Procedure
Step 1: Identification and Labeling[1]
  • Action: Label the waste container before adding the chemical.

  • Standard Label: "Hazardous Waste - Organic. Contains: 2-Ethyl-3-ethoxyacrolein. Toxic, Irritant."[2][3]

  • Validation: Ensure the label clearly marks "NO ACIDS" to prevent accidental mixing by downstream technicians.

Step 2: Container Selection[4]
  • Material: High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal cans if the material has degraded (potential acidity).

  • Venting: Use a cap with a pressure-relief valve if available, or leave the cap slightly loose for 30 minutes after addition to ensure no gas evolution occurs.

Step 3: Transfer and Dilution (The "Solution to Pollution")
  • Protocol: Dilute the material with a compatible non-reactive solvent (e.g., Acetone, Ethyl Acetate, or Ethanol) if it is thick or viscous.

  • Ratio: A 1:1 dilution is sufficient to mitigate polymerization heat.

  • Prohibited Solvents: Do not dilute with water (immiscible, hydrolysis risk) or mineral acids.

Step 4: Final Handoff
  • Logistics: Transfer to the institution's Central Accumulation Area (CAA) within 3 days of filling the container.

  • Manifesting: List under RCRA Code D001 (Ignitable) if in flammable solvent. If pure, it may not carry a specific P or U code, but must be treated as characteristic hazardous waste.

Spill Management Protocol (Emergency Response)

In the event of a benchtop spill (< 500 mL), follow this containment workflow.

Spill Response Workflow

SpillResponse Spill Spill Detected Evacuate Evacuate Area & Remove Ignition Sources Spill->Evacuate PPE Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat Evacuate->PPE Absorb Apply Absorbent: Vermiculite or Sand PPE->Absorb Collect Collect into Wide-Mouth Jar Absorb->Collect Clean Clean Surface: Soap & Water Wash Collect->Clean Dispose Label as Solid Hazardous Waste Clean->Dispose

Figure 2: Operational workflow for spill containment and cleanup.[1][2][3][5]

Decontamination Verification

After cleaning a spill, perform the "Odor Check" (cautiously). This compound has a distinct, pungent odor.

  • Ventilate the area for 15 minutes.

  • Re-enter with a respirator.

  • If the sharp, acrid smell persists, the surface is not clean. Repeat the soap/water wash.[6] Note: Do not use bleach, as it may react with residues.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5365697, 3-Ethoxy-2-ethylacrolein. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. 40 CFR Part 261.[7] Retrieved from [Link]

Sources

Personal protective equipment for handling 2-Ethyl-3-ethoxyacrolein

Author: BenchChem Technical Support Team. Date: March 2026

The Hazard Landscape: Mechanism & Causality

To handle 2-Ethyl-3-ethoxyacrolein (EEA) safely, one must understand why it is hazardous. It is not merely a "chemical irritant"; it is a Michael Acceptor .

  • The Mechanism: EEA contains an

    
    -unsaturated aldehyde moiety. This structure is highly electrophilic. Upon contact with biological tissue, it undergoes a conjugate addition reaction with nucleophilic residues (specifically cysteine thiols ) on proteins.
    
  • The Consequence: This irreversible binding alters protein structure, leading to the immune system recognizing the protein as "foreign." This is the cellular basis for skin sensitization and allergic contact dermatitis .

  • Volatility: While the ethoxy group reduces volatility compared to the parent acrolein, EEA remains a potent lachrymator (tear-inducing agent) and respiratory irritant.

Core Directive: Treat EEA not just as a liquid, but as a reactive alkylating agent.

Engineering Controls: The Primary Barrier

PPE is the last line of defense. Engineering controls are the only line of defense that removes the hazard from the user's breathing zone.

  • Chemical Fume Hood: Mandatory.[1][2] All operations—weighing, transfer, reaction setup—must occur at least 6 inches inside the sash.

  • Airflow Check: Verify face velocity is between 80–100 fpm before opening the bottle.

  • Venting: Do not use recirculating (ductless) hoods unless they are specifically rated for low-molecular-weight aldehydes, as carbon filters can saturate quickly with these species.

Personal Protective Equipment (PPE) Matrix

Standard laboratory nitrile gloves are insufficient for prolonged contact with small aldehydes. Aldehydes can permeate thin nitrile rubber rapidly without visible degradation.

PPE Selection Table
Body PartHazard LevelRecommended EquipmentTechnical Rationale
Hands (Splash) Low (Transfer < 1mL)Double Nitrile (5 mil min) Provides roughly 5–10 mins of protection. Outer glove must be stripped immediately upon splash.
Hands (High Risk) High (Spill cleanup / Synthesis)Silver Shield (Laminate) or Butyl Rubber Butyl rubber is the gold standard for aldehydes/ketones. Laminate offers broad permeation resistance.
Eyes AllChemical Splash Goggles Safety glasses are inadequate. Vapors are lachrymatory; goggles prevent vapor entry to the tear ducts.
Respiratory Outside Hood (Emergency)Full-face Respirator with OV/P100 Cartridges "OV" (Organic Vapor) captures the aldehyde; P100 captures any polymerized particulate.
Body AllPoly-coated Lab Coat + Apron Standard cotton coats absorb liquids. A chemical-resistant apron prevents soak-through to skin.[3]

Operational Protocol: Self-Validating Workflow

This protocol uses a "Check-Act-Verify" system to ensure safety at every step.

Phase A: Preparation
  • Glove Integrity Test: Inflate nitrile gloves with air and compress to check for pinholes before donning.

  • The "Double-Glove" Method:

    • Inner Layer: 4 mil Nitrile (Bright color, e.g., Orange).

    • Outer Layer: 5-8 mil Nitrile or Butyl (Dark color, e.g., Blue/Black).

    • Validation: If the inner orange glove becomes visible through a tear or degradation, the barrier is breached.

Phase B: Transfer & Weighing[4]
  • Tare First: Place the receiving flask on the balance inside the hood if possible. If the balance is external, use a secondary containment tray.

  • Syringe Transfer: Preferred over pouring. Use a glass syringe with a Luer-lock needle.

    • Why? Pouring increases surface area and vapor generation. Syringes contain the vapor.

  • Wipe Down: After transfer, wipe the bottle threads with a Kimwipe. Place that Kimwipe immediately into a solid waste container inside the hood.

Phase C: Quenching (The "Kill" Step)

Never dispose of reactive EEA directly. You must chemically destroy the electrophile.

  • Quench Solution: Prepare a 10% aqueous Sodium Bisulfite (

    
    ) solution.
    
  • Mechanism: Bisulfite attacks the aldehyde, forming a water-soluble, non-volatile adduct.

  • Procedure: Rinse all glassware (syringes, flasks) with the bisulfite solution before removing them from the hood for cleaning.

Emergency Response & Disposal

Spill Response ( < 100 mL)
  • Evacuate: Clear the immediate area.

  • PPE Upgrade: Don Butyl gloves and a respirator if the sash must be raised.

  • Absorb: Use Vermiculite or Chemsorb .

    • Critical Warning: Do NOT use paper towels. The high surface area of cellulose combined with the reactive aldehyde can generate heat (exothermic polymerization).

  • Neutralize: Treat the absorbed material with dilute sodium bisulfite if safe to do so.

Waste Disposal[1][2][4][5][6][7]
  • Stream: Segregate as "Hazardous Organic Waste - Aldehydes."

  • Incompatibility: Never mix with Oxidizers (Nitric acid, Peroxides) or Strong Bases (causes polymerization).

  • Labeling: Explicitly mark "Contains Acrolein Derivative - Sensitizer."

Visualizations

Diagram 1: PPE Decision Logic

This flowchart illustrates the decision-making process for selecting the correct glove material based on exposure risk.

PPE_Decision_Matrix Start Start: Handling EEA Risk_Assess Assess Exposure Risk Start->Risk_Assess Splash_Risk Incidental Splash Risk (Pipetting/Weighing) Risk_Assess->Splash_Risk Low Vol Immersion_Risk High Contact/Immersion (Spill Cleanup/Synthesis) Risk_Assess->Immersion_Risk High Vol Glove_Nitrile Double Nitrile Gloves (Change every 15 mins) Splash_Risk->Glove_Nitrile Glove_Butyl Butyl Rubber or Silver Shield (Laminate) Immersion_Risk->Glove_Butyl Action_Check Inspect Inner Glove for Permeation Glove_Nitrile->Action_Check After Task

Caption: Decision matrix for glove selection. Note that Nitrile is only acceptable for incidental splash protection, while Butyl/Laminate is required for gross contact.

Diagram 2: Decontamination Workflow

This diagram details the chemical quenching process to ensure glassware is safe to handle.

Decon_Workflow Contaminated Contaminated Glassware (EEA Residue) Reaction Formation of Bisulfite Adduct Contaminated->Reaction Apply Quench_Agent Add 10% NaHSO3 (Sodium Bisulfite) Quench_Agent->Reaction Safe_Waste Rinse & Dispose (Aqueous Waste) Reaction->Safe_Waste Soluble/Non-Volatile

Caption: The chemical neutralization pathway. Sodium bisulfite converts the reactive aldehyde into a stable, water-soluble adduct, preventing downstream exposure.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection Chart. US Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: 3-Ethoxy-2-ethylacrolein (CAS 3356-56-9). National Library of Medicine. [Link]

Sources

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